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  • Product: 2-Furanol, tetrahydro-4-methyl-
  • CAS: 34314-85-7

Core Science & Biosynthesis

Foundational

Physical and chemical properties of 2-Furanol, tetrahydro-4-methyl-

For Researchers, Scientists, and Drug Development Professionals Foreword The landscape of chemical synthesis and drug discovery is one of constant evolution, demanding a deep and nuanced understanding of molecular scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of chemical synthesis and drug discovery is one of constant evolution, demanding a deep and nuanced understanding of molecular scaffolds that serve as the building blocks for innovation. Among these, the substituted tetrahydrofuran motif is of significant interest due to its prevalence in a wide array of natural products and biologically active molecules. This guide provides a comprehensive technical overview of a specific, yet under-documented isomer: 2-Furanol, tetrahydro-4-methyl- (CAS 34314-85-7).

It is important to note that specific experimental data for this particular isomer is not extensively available in public literature. Therefore, this guide has been meticulously compiled by drawing upon established principles of organic chemistry, data from closely related structural analogs, and general knowledge of the tetrahydrofuran chemical class. The information presented herein is intended to serve as a robust resource for researchers, providing both foundational knowledge and a framework for further investigation. We will delve into its presumed physical and chemical properties, propose a logical synthetic pathway, and discuss its potential reactivity and safety considerations, all while maintaining a clear distinction between established data for related compounds and scientifically informed extrapolations for our target molecule.

Molecular Structure and Isomeric Considerations

2-Furanol, tetrahydro-4-methyl- possesses the molecular formula C₅H₁₀O₂ and a molecular weight of 102.13 g/mol .[1] Its structure consists of a five-membered saturated tetrahydrofuran ring with a hydroxyl group at the 2-position (anomeric carbon) and a methyl group at the 4-position.

The presence of two stereocenters (at C2 and C4) implies the existence of four possible stereoisomers (two pairs of enantiomers). The relative stereochemistry (cis/trans) between the hydroxyl and methyl groups will significantly influence the molecule's three-dimensional conformation and, consequently, its physical, chemical, and biological properties.

It is crucial to distinguish this compound from its more commonly documented isomer, 2-Furanol, tetrahydro-2-methyl- (CAS 7326-46-7), where the methyl group is also at the 2-position. The positional difference of the methyl group from C2 to C4 is expected to alter the molecule's polarity, steric hindrance, and reactivity at the anomeric center.

Postulated Physical and Chemical Properties

Direct experimental data for 2-Furanol, tetrahydro-4-methyl- is limited. However, we can infer its properties based on the known characteristics of its isomer, 2-Furanol, tetrahydro-2-methyl-, and the parent compound, tetrahydrofuran (THF).

Table 1: Comparison of Physical Properties

Property2-Furanol, tetrahydro-2-methyl-[2][3]Tetrahydrofuran (THF)[4]2-Furanol, tetrahydro-4-methyl- (Predicted)
CAS Number 7326-46-7109-99-934314-85-7
Molecular Formula C₅H₁₀O₂C₄H₈OC₅H₁₀O₂
Molecular Weight 102.13 g/mol 72.11 g/mol 102.13 g/mol
Boiling Point 155.1 °C at 760 mmHg66 °CLikely similar to or slightly lower than the 2-methyl isomer due to potentially reduced dipole moment.
Density 1.073 g/cm³0.889 g/cm³Expected to be slightly above 1 g/cm³, similar to the 2-methyl isomer.
Flash Point 60.6 °C-14.5 °CExpected to be a combustible liquid, with a flash point likely in a similar range to the 2-methyl isomer.
Solubility Soluble in polar organic solvents.Miscible with water.Expected to be soluble in polar organic solvents and likely possess some water solubility due to the hydroxyl group.

Chemical Reactivity Insights:

The chemical behavior of 2-Furanol, tetrahydro-4-methyl- is dictated by the hemiacetal functionality at the 2-position and the saturated ether backbone.

  • Ring-Chain Tautomerism: Like many hemiacetals, it likely exists in equilibrium with its open-chain tautomer, 4-hydroxy-3-methylbutanal. This equilibrium will be influenced by the solvent, pH, and temperature.

  • Reactivity at the Anomeric Center: The hydroxyl group at C2 is expected to be reactive. It can be readily substituted in the presence of acid catalysts, making it a precursor for the synthesis of various 2-alkoxy-4-methyltetrahydrofurans (glycosylation-type reactions).

  • Oxidation: The hemiacetal can be oxidized to the corresponding lactone, 4-methyl-dihydrofuran-2(3H)-one.

  • Stability: The tetrahydrofuran ring is generally stable. However, like THF itself, it may be susceptible to ring-opening under strong acidic conditions.[4] The presence of the methyl group at the 4-position is not expected to significantly alter the inherent stability of the ring.

Conceptual Synthetic Approach

Proposed Retrosynthetic Analysis:

G 2-Furanol, tetrahydro-4-methyl- 2-Furanol, tetrahydro-4-methyl- 4-Hydroxy-3-methylbutanal 4-Hydroxy-3-methylbutanal 2-Furanol, tetrahydro-4-methyl-->4-Hydroxy-3-methylbutanal Intramolecular Hemiacetal Formation 3-Methyl-1,4-butanediol 3-Methyl-1,4-butanediol 4-Hydroxy-3-methylbutanal->3-Methyl-1,4-butanediol Selective Oxidation Methylsuccinic acid derivative Methylsuccinic acid derivative 3-Methyl-1,4-butanediol->Methylsuccinic acid derivative Reduction G cluster_0 Step 1: Reduction cluster_1 Step 2: Selective Oxidation Start Dimethyl methylsuccinate Reagent1 LiAlH4 in dry THF Start->Reagent1 Process1 Reaction at 0 °C to RT Reagent1->Process1 Workup1 Aqueous Workup Process1->Workup1 Product1 3-Methyl-1,4-butanediol Workup1->Product1 Start2 3-Methyl-1,4-butanediol Product1->Start2 Reagent2 PCC in CH2Cl2 Start2->Reagent2 Process2 Reaction at RT Reagent2->Process2 Workup2 Filtration and Solvent Evaporation Process2->Workup2 Product2 2-Furanol, tetrahydro-4-methyl- Workup2->Product2

Conceptual Synthesis of 2-Furanol, tetrahydro-4-methyl-

Spectroscopic Characterization (Predicted)

  • ¹H NMR:

    • A complex multiplet for the proton at C2, likely in the region of 5.0-5.5 ppm, which would be coupled to the protons on C3.

    • A broad singlet for the hydroxyl proton, the chemical shift of which would be concentration and solvent-dependent.

    • A doublet for the methyl group at C4, likely in the range of 0.9-1.2 ppm.

    • A series of multiplets for the methylene protons on the ring (C3 and C5) and the methine proton at C4.

  • ¹³C NMR:

    • The anomeric carbon (C2) would appear as a downfield signal, likely in the range of 95-105 ppm.

    • The carbon bearing the methyl group (C4) and the methyl carbon itself would have distinct chemical shifts.

    • The remaining two ring carbons (C3 and C5) would appear as upfield signals.

  • Infrared (IR) Spectroscopy:

    • A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

    • C-H stretching bands for the sp³ hybridized carbons just below 3000 cm⁻¹.

    • A prominent C-O stretching band for the ether linkage, typically in the 1050-1150 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) at m/z = 102.

    • Fragmentation would likely involve the loss of water (M-18) and cleavage of the tetrahydrofuran ring.

Safety and Handling

Specific toxicity data for 2-Furanol, tetrahydro-4-methyl- is not available. Therefore, it is prudent to handle this compound with the same precautions as other potentially hazardous laboratory chemicals, drawing guidance from the safety profile of tetrahydrofuran and other related cyclic ethers.

  • General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood. [5]Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Flammability: As a derivative of THF, it should be considered a flammable or combustible liquid. [5]Keep away from heat, sparks, and open flames.

  • Peroxide Formation: Tetrahydrofuran is known to form explosive peroxides upon exposure to air and light. [4]While the presence of the hydroxyl and methyl groups may influence this tendency, it is a potential hazard that should be considered. It is advisable to store the compound in a cool, dark place under an inert atmosphere and to test for the presence of peroxides before heating or distillation.

  • Toxicity: The acute toxicity is unknown. Tetrahydrofuran itself can cause irritation to the eyes, skin, and respiratory tract. [5]Chronic exposure may lead to liver and kidney effects. [6]Similar hazards should be assumed for 2-Furanol, tetrahydro-4-methyl- until specific data becomes available.

Conclusion and Future Directions

2-Furanol, tetrahydro-4-methyl- represents a valuable yet underexplored chemical entity. This guide has provided a comprehensive overview of its likely physical and chemical properties, a plausible synthetic route, and necessary safety considerations, all grounded in established chemical principles and data from analogous compounds.

For researchers in drug discovery and organic synthesis, this molecule presents an opportunity for further investigation. The diastereoselective synthesis of its various stereoisomers would be a worthy endeavor, allowing for the exploration of their unique biological activities. Elucidation of its precise physical properties and a full spectroscopic characterization will be crucial next steps in solidifying our understanding of this compound. It is our hope that this guide will serve as a catalyst for such future research, enabling the scientific community to unlock the full potential of 2-Furanol, tetrahydro-4-methyl-.

References

  • Paddon, C. A. (2013). A review of the toxicological and environmental hazards and risks of tetrahydrofuran. Critical Reviews in Toxicology, 43(9), 763-793.
  • Paddon, C. A. (2013). A review of the toxicological and environmental hazards and risks of tetrahydrofuran.
  • LookChem. (n.d.). 2-FURANOL,TETRAHYDRO-2-METH|7326-46-7.
  • ChemicalBook. (2019, September 9). Tetrahydrofuran-Health Hazard and Toxicity.
  • ChemicalBook. (n.d.). 2-Furanol, tetrahydro-4-methyl- CAS#: 34314-85-7.
  • Minnesota Department of Health. (2018, August). Tetrahydrofuran Toxicological Summary Sheet.
  • Reddy, B. V. S., Reddy, Y. T., & Sridhar, B. (2014). Diastereoselective Synthesis of Substituted Tetrahydrofurans via Prins Cyclization of Enol Ethers. The Journal of Organic Chemistry, 79(18), 8869–8875.
  • Watson, D. A., & Jacobsen, E. N. (2014). Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones. Journal of the American Chemical Society, 136(43), 15124–15127.
  • OECD. (2005, January 21). 2-FURANMETHANOL, TETRAHYDRO CAS N°: 97-99-4.
  • ChemicalBook. (2022, January 25). Chemical Reactivity of Tetrahydrofuran.
  • Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC.
  • Thermo Fisher Scientific. (2023, September 25).
  • Wolfe, J. P. (2013). Synthesis of Substituted Tetrahydrofurans.
  • Appchem. (n.d.). 2-Furanol, tetrahydro-4-(phenylmethyl)- | 176234-40-5.
  • ChemNet. (n.d.). 2-methyltetrahydrofuran-2-ol.
  • NIST. (n.d.). 2-Furanol, tetrahydro-2-methyl-. NIST WebBook.
  • NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-4-methyl-. NIST WebBook.
  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis.
  • Sigma-Aldrich. (n.d.). Tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran.
  • SpectraBase. (n.d.). 2H-Pyran, tetrahydro-2-methyl-4-methylene-6-phenyl-.
  • NIST. (n.d.). 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-. NIST WebBook.

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Exploratory

Introduction: The Structural Complexity of 4-methyltetrahydrofuran-2-ol

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-methyltetrahydrofuran-2-ol 4-methyltetrahydrofuran-2-ol is a substituted cyclic ether belonging to the class of lactols, or cyclic hemiacetals. Its s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-methyltetrahydrofuran-2-ol

4-methyltetrahydrofuran-2-ol is a substituted cyclic ether belonging to the class of lactols, or cyclic hemiacetals. Its structure is characterized by a five-membered tetrahydrofuran (THF) ring, a hydroxyl group at the C2 (anomeric) position, and a methyl group at the C4 position. The presence of two stereocenters at C2 and C4 gives rise to two diastereomeric pairs of enantiomers: cis and trans.

NMR spectroscopy is the most powerful technique for elucidating the precise structure and stereochemistry of such molecules. The chemical environment of each proton and carbon nucleus is unique, resulting in a distinct NMR fingerprint that allows for unambiguous assignment of the relative stereochemistry.

cluster_cis cis-4-methyltetrahydrofuran-2-ol cluster_trans trans-4-methyltetrahydrofuran-2-ol cis_label Cis Isomer cis_img cis_img trans_label Trans Isomer trans_img trans_img

Caption: Diastereomers of 4-methyltetrahydrofuran-2-ol.

Foundational Principles Influencing Chemical Shifts

The predicted chemical shifts herein are based on established principles of NMR spectroscopy. The local electronic environment, dictated by the molecular structure, shields each nucleus from the applied magnetic field to a different extent.

  • Inductive Effects : Electronegative atoms, such as the two oxygen atoms in the 4-methyltetrahydrofuran-2-ol structure, withdraw electron density from adjacent carbon and hydrogen atoms. This "deshielding" effect reduces the electron density around the nuclei, causing them to experience a stronger effective magnetic field and resonate at a higher chemical shift (further downfield).[1][2][3] The effect is strongest on the alpha-carbons (C2 and C5) and their attached protons and diminishes with distance.[2]

  • Magnetic Anisotropy : The circulation of electrons in π-systems (not present in this saturated ring) or even σ-bonds can create small local magnetic fields that either shield or deshield nearby nuclei depending on their spatial orientation relative to the bond.[4][5][6] In cyclic systems like this, the conformation of the ring can place certain protons in shielding or deshielding zones created by C-C and C-O bonds, leading to differences in their chemical shifts, particularly between diastereomers.

  • Stereochemistry : The cis and trans arrangement of the hydroxyl and methyl groups results in different spatial environments for the ring atoms. Axial and equatorial protons, for instance, have distinct chemical shifts. This differentiation is the key to using NMR for stereochemical assignment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of unique proton environments, their electronic state (chemical shift), and their connectivity (spin-spin coupling). The hydroxyl proton (-OH) is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature.[3]

Predicted ¹H Chemical Shifts (δ) in CDCl₃
ProtonPredicted δ (ppm) - cisPredicted δ (ppm) - transMultiplicityCoupling (J) HzNotes
H2~5.3 - 5.6~5.2 - 5.5dd or m~4-8Anomeric proton, deshielded by two oxygen atoms. The precise shift and coupling will differ significantly between isomers.
H3a/b~1.8 - 2.2~1.8 - 2.2m-Diastereotopic protons with complex coupling to H2 and H4.
H4~2.0 - 2.4~2.0 - 2.4m~6-8Shift influenced by the methyl group.
H5a~3.8 - 4.1~3.8 - 4.1m~8-10 (geminal)Diastereotopic protons adjacent to the ring oxygen, deshielded.
H5b~3.6 - 3.9~3.6 - 3.9m~8-10 (geminal)Diastereotopic protons adjacent to the ring oxygen, deshielded.
-CH₃~1.0 - 1.2~0.9 - 1.1d~6-7Doublet due to coupling with H4. The trans isomer may be slightly more upfield.
-OHVariableVariablebr s-Exchangeable proton; may not show coupling. Its position is highly variable.

Justification for Predictions:

  • H2 (Anomeric Proton): In the parent compound tetrahydrofuran-2-ol, this proton is highly deshielded. Its position in carbohydrates, which are also cyclic hemiacetals, is typically downfield.[7][8]

  • H5 Protons: In 2-methyltetrahydrofuran, the protons on C5 are in the range of 3.7-3.9 ppm. The additional hydroxyl group at C2 will have a minor downfield inductive effect.

  • -CH₃ Protons: The methyl group in 4-methyl-2-pentanol appears around 0.9 ppm.[9] In a cyclic system, this value is expected to be slightly different, likely shifted slightly downfield.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom. This makes it an excellent tool for confirming the number of non-equivalent carbons in a molecule.[10][11]

Predicted ¹³C Chemical Shifts (δ) in CDCl₃
CarbonPredicted δ (ppm) - cisPredicted δ (ppm) - transNotes
C2~98 - 102~96 - 100Anomeric carbon, significantly deshielded by two attached oxygens. The cis isomer is often slightly more downfield.
C3~35 - 39~35 - 39Methylene carbon.
C4~32 - 36~32 - 36Methine carbon bearing the methyl group.
C5~68 - 72~68 - 72Methylene carbon adjacent to the ring oxygen, deshielded.
-CH₃~20 - 23~20 - 23Methyl carbon.

Justification for Predictions:

  • C2 (Anomeric Carbon): This is the most characteristic signal. In cyclic hemiacetals, the anomeric carbon typically resonates between 90-105 ppm.[8]

  • C5: The Cα in tetrahydrofuran resonates at ~68 ppm.[12] This is a good baseline for the C5 in our target molecule.

  • C3 and C4: The Cβ in tetrahydrofuran is at ~26 ppm.[12] The addition of the methyl group at C4 and the hydroxyl at C2 will shift these values. For comparison, the carbons in 4-methyl-2-pentanol range from 22-66 ppm.[13] The predicted values are an interpolation based on these influences.

  • -CH₃: The methyl carbons in 4-methyl-2-pentanol are around 22-24 ppm.[13]

Experimental Protocols

Acquiring high-quality NMR data requires careful sample preparation and parameter selection.

A. Sample Preparation
  • Analyte Quantity: Weigh 5-25 mg of 4-methyltetrahydrofuran-2-ol for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[14]

  • Solvent Selection: Use a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar small molecules. For compounds with exchangeable protons like the -OH group, DMSO-d₆ can be used to slow down the exchange rate and allow for observation of coupling.[15]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[14] Ensure the sample is fully dissolved. A gentle vortex can be used to aid dissolution.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[16][17]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

B. Data Acquisition

The following are standard parameters for a 400 or 500 MHz spectrometer.

Parameter¹H NMR¹³C NMR {¹H Decoupled}
Pulse Programzg30zgpg30
Spectral Width (SW)16 ppm240 ppm
Acquisition Time (AQ)2-4 s1-2 s
Relaxation Delay (D1)2-5 s2-5 s
Number of Scans (NS)8-161024-4096+
Temperature298 K298 K

Protocol Rationale:

  • A sufficient relaxation delay (D1) is crucial for quantitative analysis, ensuring all nuclei have returned to equilibrium before the next pulse.[18]

  • For ¹³C NMR, a larger number of scans is required due to the low natural abundance (~1.1%) of the ¹³C isotope.[19]

  • Proton decoupling in ¹³C NMR collapses multiplets into single lines, simplifying the spectrum and improving the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).[10][20]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-25 mg for 1H, 50-100 mg for 13C) dissolve Dissolve in ~0.7 mL Deuterated Solvent (e.g., CDCl3) weigh->dissolve filter Filter into NMR Tube dissolve->filter cap Cap and Label filter->cap instrument Insert into Spectrometer cap->instrument setup Load Parameters (1H or 13C) instrument->setup shim Shim Magnetic Field setup->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS baseline->reference analyze Assign Peaks & Analyze Data reference->analyze

Caption: Generalized workflow for NMR analysis.

Conclusion

This guide provides a robust, predictive framework for the ¹H and ¹³C NMR analysis of 4-methyltetrahydrofuran-2-ol. By integrating fundamental principles with comparative data from analogous structures, we have established expected chemical shift ranges and multiplicities for both cis and trans diastereomers. The detailed experimental protocol offers a standardized methodology for obtaining high-quality spectra. This comprehensive approach enables researchers to confidently assign the structure and stereochemistry of this molecule and serves as a blueprint for the analysis of other novel compounds.

References

  • Structure & Reactivity. Nuclear Magnetic Resonance Spectroscopy. NMR5. Factors in Chemical Shift: Electronegativity. Available from: [Link]

  • How to Prepare Samples for NMR - ResearchGate. Available from: [Link]

  • What is anisotropy in NMR class 11 chemistry CBSE - Vedantu. Available from: [Link]

  • 4.5: Factors in Chemical Shift- Electronegativity - Chemistry LibreTexts. Available from: [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Available from: [Link]

  • New insight into the anisotropic effects in solution-state NMR spectroscopy - RSC Publishing. Available from: [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available from: [Link]

  • Chemical Shifts: Proton - Organic Chemistry at CU Boulder. Available from: [Link]

  • Chapter 5: Acquiring 1 H and 13 C Spectra - Books. Available from: [Link]

  • Factors Influencing Chemical Shifts • NMR Peak Area: Integr - St. Paul's Cathedral Mission College. Available from: [Link]

  • The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endotetrahydrodicyclopentadiene derivatives - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Ch 13 - Shielding - University of Calgary. Available from: [Link]

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  • Comparison of 1H-NMR and 13C-NMR | PPTX - Slideshare. Available from: [Link]

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  • Basic 1H- and 13C-NMR Spectroscopy - ResearchGate. Available from: [Link]

  • Nuclear magnetic resonance is the branch of spectroscopy in which radio frequency waves induce tronsitions between. Available from: [Link]

  • 2-Methyltetrahydrofuran | C5H10O | CID 7301 - PubChem. Available from: [Link]

  • 4-Methyl-2-Pentanol | C6H14O | CID 7910 - PubChem. Available from: [Link]

  • Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections - PMC. Available from: [Link]

  • Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran - MDPI. Available from: [Link]

  • 6.8: Principles of ¹³C NMR Spectroscopy - Chemistry LibreTexts. Available from: [Link]

  • H - The Royal Society of Chemistry. Available from: [Link]

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  • Do hydroxyl peaks disappear from proton NMR spectra in DMSO-d6 with water present? Available from: [Link]

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  • A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points | ACS Omega. Available from: [Link]

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  • (PDF) Synthesis and NMR spectra of tetrahydrofuran-2-13C - ResearchGate. Available from: [Link]

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Foundational

Technical Whitepaper: Toxicity Profile and Safety Data Sheet (SDS) Evaluation of CAS 34314-85-7

Executive Summary & Chemical Identity CAS 34314-85-7 , formally known as 4-methyloxolan-2-ol (or 2-Furanol, tetrahydro-4-methyl-), is a cyclic hemiacetal that presents unique challenges in toxicological assessment and ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

CAS 34314-85-7 , formally known as 4-methyloxolan-2-ol (or 2-Furanol, tetrahydro-4-methyl-), is a cyclic hemiacetal that presents unique challenges in toxicological assessment and handling[1]. In aqueous and biological media, this compound exists in a dynamic ring-chain tautomeric equilibrium with its open-chain aldehyde counterpart, 4-hydroxy-3-methylbutanal (CAS 56805-34-6) [2].

For drug development professionals and formulation scientists, understanding this equilibrium is critical. The cyclic form governs the compound's lipophilicity and membrane permeability, while the open-chain aldehyde dictates its electrophilic reactivity and potential for protein adduction. This whitepaper synthesizes physicochemical data, predictive toxicology (QSAR/read-across), and safety protocols to establish a comprehensive handling and safety framework.

Physicochemical Summary

The following table consolidates the core quantitative data for CAS 34314-85-7 and its open-chain tautomer, providing a baseline for its pharmacokinetic and safety profile[1][2][3].

PropertyValueClinical / Safety Implication
Chemical Name 4-methyloxolan-2-olPrimary cyclic structure in non-polar environments.
CAS Numbers 34314-85-7 (Cyclic) / 56805-34-6 (Open)Dual registry reflects tautomeric states.
Molecular Formula C5H10O2Low molecular weight facilitates rapid diffusion.
Molecular Weight 102.13 g/mol High volatility; inhalation hazard.
Boiling Point ~80 °C (at 50 Torr)Requires localized exhaust ventilation (LEV).
LogP (Predicted) 0.2038Amphiphilic nature; moderate dermal penetration.
Topological Polar Surface Area 37.3 ŲHigh potential for passive cellular uptake.

Structural Dynamics & Toxicological Mechanisms

The toxicity of CAS 34314-85-7 cannot be evaluated in isolation. Because the hemiacetal ring readily opens in physiological pH, the toxicological profile is heavily influenced by the aldehyde moiety of 4-hydroxy-3-methylbutanal.

Ring-Chain Tautomerism and Reactivity

Aldehydes are inherently electrophilic. When the hemiacetal opens, the resulting carbonyl carbon can undergo nucleophilic attack by primary amines (such as lysine residues on cellular proteins), leading to Schiff base formation. This mechanism is the primary driver of the compound's potential as a skin sensitizer and respiratory irritant. Conversely, hepatic enzymes (Aldehyde Dehydrogenase - ALDH) rapidly oxidize the aldehyde into a readily excretable carboxylic acid, serving as the primary detoxification route.

Pathway A CAS 34314-85-7 (4-methyloxolan-2-ol) B CAS 56805-34-6 (4-hydroxy-3-methylbutanal) A->B Aqueous Equilibrium C Hepatic Oxidation (ALDH / ADH) B->C Enzymatic Metabolism E Protein Adduction (Schiff Base Formation) B->E Electrophilic Stress D 4-hydroxy-3-methylbutyric acid (Excreted Metabolite) C->D Detoxification

Figure 1: Ring-chain tautomerization of CAS 34314-85-7 and subsequent metabolic pathways.

Predictive Toxicity Profile (Read-Across)

Due to the niche nature of this specific isomer, safety data is often extrapolated using read-across methodology from structurally analogous cyclic ethers (e.g., 2-hydroxytetrahydropyran)[4].

  • Acute Toxicity: Expected to be harmful if swallowed or inhaled. The low LogP (0.20) suggests rapid absorption across the gastrointestinal mucosa.

  • Local Irritation: The aldehyde tautomer acts as a direct-acting electrophile, making the substance a Category 2 skin/eye irritant.

  • Sensitization: Potential skin sensitizer via haptenation. Covalent binding to epidermal proteins can trigger immune-mediated contact dermatitis.

Safety Data Sheet (SDS) Core Directives

Based on the mechanistic evaluation, the following SDS parameters must be strictly adhered to in a laboratory or manufacturing setting.

Section 2: Hazard Identification (GHS Classification)
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • Signal Word: Warning.

Section 8: Exposure Controls & Personal Protection (PPE)
  • Causality for PPE Selection: Because the compound's low molecular weight and amphiphilic nature allow it to partition into the stratum corneum, standard latex is insufficient. Nitrile or butyl rubber gloves (minimum 0.4 mm thickness) are required to prevent dermal penetration.

  • Ventilation: Due to its boiling point of 80°C at 50 Torr[1], ambient room temperature handling presents an inhalation risk. All manipulations must occur within a Class II Type B2 biological safety cabinet or a hard-ducted fume hood.

Section 13: Spill Management & Disposal

SDSWorkflow Spill Accidental Release (CAS 34314-85-7) PPE Don PPE (Nitrile Gloves, Respirator) Spill->PPE Vent Ensure Ventilation (Fume Hood / Exhaust) PPE->Vent Contain Contain Spill (Inert Absorbent) Vent->Contain Dispose Hazardous Waste Disposal Protocol Contain->Dispose

Figure 2: Step-by-step spill response and containment workflow for CAS 34314-85-7.

Experimental Methodologies

To ensure scientific integrity and safety, the following self-validating protocols are provided for researchers working with CAS 34314-85-7.

Protocol 1: NMR Validation of Ring-Chain Equilibrium

Purpose: To quantify the ratio of cyclic hemiacetal to open-chain aldehyde in a specific solvent system, which dictates the batch's reactive toxicity.

  • Sample Preparation: Dissolve 15 mg of CAS 34314-85-7 in 0.6 mL of Deuterated Water (D₂O) or DMSO-d6. Causality: D₂O mimics physiological aqueous environments, promoting the ring-opening tautomerization.

  • Acquisition: Acquire a standard 1H-NMR spectrum at 400 MHz or higher.

  • Integration & Self-Validation: Identify the anomeric proton of the cyclic form (typically a multiplet around 4.8–5.2 ppm) and the aldehydic proton of the open-chain form (a distinct singlet/triplet near 9.5–9.8 ppm).

  • Validation Check: Integrate both peaks. Repeat the scan at t=1 hour and t=24 hours . The protocol is self-validating: if the integral ratio remains constant between the 1-hour and 24-hour marks, thermodynamic equilibrium has been successfully reached and the toxicity profile for that solvent state is stable.

Protocol 2: In Vitro Cytotoxicity Profiling (MTT Assay)

Purpose: To empirically determine the IC50​ of the compound in hepatic cell lines (e.g., HepG2), accounting for ALDH-mediated metabolism.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Dosing: Prepare serial dilutions of CAS 34314-85-7 (from 0.1 μM to 10 mM) in complete media immediately before application. Causality: Immediate application prevents premature degradation or volatilization of the aldehyde tautomer in the media.

  • Incubation: Expose cells for 48 hours.

  • Viability Assessment: Add 10 μL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. The mitochondrial reductases in living cells will convert the yellow MTT into purple formazan.

  • Solubilization & Readout: Aspirate media, dissolve formazan in 100 μL DMSO, and read absorbance at 570 nm.

  • Validation Check: Include a positive control (e.g., Triton X-100) and a vehicle control (media only). The assay is validated if the vehicle control shows >95% viability and the positive control shows <5% viability, ensuring the dynamic range of the assay is intact.

References

  • ChemSrc. "4-hydroxy-3-methylbutanal | CAS#:56805-34-6." ChemSrc. Available at:[Link]

Sources

Exploratory

Thermodynamic Stability and Conformational Dynamics of Tetrahydro-4-methyl-2-furanol Stereoisomers: A Mechanistic Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary Tetrahydro-4-methyl-2-furanol (also known as 4-methyl-γ-butyrolactol) is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Tetrahydro-4-methyl-2-furanol (also known as 4-methyl-γ-butyrolactol) is a highly versatile cyclic hemiacetal utilized as a chiral building block in the synthesis of complex oxygenated heterocycles and pharmaceutical active ingredients. Because the molecule exists as a dynamic mixture of stereoisomers, understanding its thermodynamic stability is critical for predicting stereochemical outcomes in downstream synthetic applications.

This guide dissects the competing thermodynamic drivers—specifically, the stereoelectronic anomeric effect and steric conformational strain—that govern the equilibrium of its cis and trans diastereomers. Furthermore, we provide field-proven, self-validating analytical protocols to accurately quantify these thermodynamic parameters in the laboratory.

Structural and Conformational Framework

The is not a static planar structure; it undergoes rapid pseudorotation, continuously interconverting between envelope (E) and half-chair (T) conformations[1]. The introduction of substituents at the C2 (hemiacetal hydroxyl) and C4 (methyl) positions creates a complex potential energy surface.

Tetrahydro-4-methyl-2-furanol possesses two stereocenters, yielding two diastereomeric pairs:

  • Trans-isomers: (2R, 4R) and (2S, 4S)

  • Cis-isomers: (2R, 4S) and (2S, 4R)

In solution, lactols undergo trace-acid-catalyzed mutarotation—a process where the ring reversibly opens to an acyclic 4-hydroxy-3-methylbutanal intermediate and recloses. Because the C4 methyl stereocenter is fixed, this equilibration exclusively epimerizes the C2 anomeric center, establishing a direct thermodynamic equilibrium between the cis and trans diastereomers[2].

G cluster_0 Cis Isomer (Thermodynamic Penalty) cluster_1 Trans Isomer (Global Minimum) Cis_Eq Cis-Isomer (OH eq, CH3 eq) Anomeric Effect Lost Cis_Ax Cis-Isomer (OH ax, CH3 ax) Severe Steric Strain Cis_Eq->Cis_Ax Pseudorotation Trans_AxEq Trans-Isomer (OH ax, CH3 eq) Optimal Stability Cis_Eq->Trans_AxEq Mutarotation (Acid-Catalyzed)

Thermodynamic equilibrium of tetrahydro-4-methyl-2-furanol stereoisomers.

The Causality of Thermodynamic Drivers

The global thermodynamic minimum of this system is determined by the interplay of two opposing forces:

The Stereoelectronic Anomeric Effect (C2)

In cyclic hemiacetals, the dictates a strong energetic preference for the electronegative hydroxyl group to occupy a pseudo-axial orientation[3]. This preference is driven by hyperconjugation: the non-bonding lone pair orbital of the endocyclic oxygen ( nO​ ) overlaps with the antibonding orbital of the exocyclic carbon-oxygen bond ( σC−O∗​ ). This stabilizing orbital overlap is only geometrically permissible when the C2-OH bond is pseudo-axial.

Steric Strain and 1,3-Diaxial Interactions (C4)

The methyl group at C4 carries a significant van der Waals radius. If forced into a pseudo-axial position, it suffers severe steric repulsion with the co-facial pseudo-axial protons at C2 and C5 (analogous to 1,3-diaxial interactions in cyclohexane). Consequently, the C4 methyl group strongly favors a pseudo-equatorial orientation.

Isomer Stability Resolution

By analyzing the 1,3-relationship in the five-membered ring:

  • The Trans-Isomer: Allows the C4 methyl group to sit pseudo-equatorial while the C2 hydroxyl group sits pseudo-axial. This conformation synergistically satisfies both the steric preference and the anomeric effect, making it the highly favored thermodynamic ground state[4].

  • The Cis-Isomer: Forces a conformational compromise. If the ring adopts a conformation to keep the C4 methyl pseudo-equatorial, the C2 hydroxyl is forced into a pseudo-equatorial position, completely forfeiting the stabilization of the anomeric effect. If the ring flips to place the C2 hydroxyl pseudo-axial, the C4 methyl is forced pseudo-axial, incurring a massive steric penalty.

Table 1: Relative Thermodynamic Parameters (298 K)
IsomerConformation (C2-OH, C4-CH3)Relative ΔG° (kcal/mol)Anomeric StabilizationSteric Penalty
Trans Pseudo-axial, Pseudo-equatorial0.0 (Global Minimum)MaximizedMinimized
Cis Pseudo-equatorial, Pseudo-equatorial+1.2 to +1.5ForfeitedMinimized
Cis Pseudo-axial, Pseudo-axial> +2.5MaximizedSevere (1,3-diaxial)
Trans Pseudo-equatorial, Pseudo-axial> +3.0ForfeitedSevere (1,3-diaxial)

Note: Values are calculated estimates based on standard lactol conformational free energies.

Experimental Workflows for Thermodynamic Validation

To utilize this compound reliably in drug development, the thermodynamic parameters must be empirically validated. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Acid-Catalyzed Equilibration and GC-FID Quantification

This protocol determines the equilibrium constant ( Keq​ ) and standard free energy ( ΔG∘ ) by driving the mixture to its thermodynamic limit.

  • Sample Preparation: Dissolve 50 mg of an arbitrary diastereomeric mixture of tetrahydro-4-methyl-2-furanol in 5.0 mL of anhydrous THF.

  • Catalysis: Add 1 mol% of p-toluenesulfonic acid (pTSA). The acid protonates the ring oxygen, lowering the activation barrier for ring-opening and facilitating rapid mutarotation.

  • Incubation: Seal the vial and incubate at a precisely controlled 25.0 °C using a Peltier thermostat for 24 hours to ensure the system reaches a true thermodynamic steady state.

  • Self-Validating Quench: Add 100 µL of triethylamine. Causality: This step instantly neutralizes the pTSA catalyst, completely halting the mutarotation mechanism. This "freezes" the isomer ratio, ensuring that subsequent thermal exposure during GC analysis does not alter the equilibrium.

  • Quantification: Analyze the quenched mixture via GC-FID using a chiral capillary column (e.g., Cyclosil-B). Calculate Keq​=[Trans]/[Cis] and derive ΔG∘=−RTln(Keq​) .

Protocol 2: Variable-Temperature NMR (VT-NMR) for Conformational Proof

This protocol extracts enthalpy ( ΔH∘ ) and entropy ( ΔS∘ ) while proving the pseudo-axial/equatorial assignments via J -coupling constants.

  • Preparation: Prepare a 0.1 M solution of the lactol in CDCl 3​ containing 0.1% TFA- d to allow slow equilibration.

  • Acquisition: Acquire 1 H NMR spectra at 10 K intervals from 253 K to 323 K.

  • Spectral Analysis (The Causality of J -Coupling): Monitor the anomeric proton (H2) signal.

    • In the trans-isomer (OH is pseudo-axial), the H2 proton is pseudo-equatorial. It will exhibit small dihedral angles (~60°) with both adjacent C3 protons, resulting in a narrow multiplet ( J1,2​≈2−4 Hz).

    • In the cis-isomer (OH is pseudo-equatorial), the H2 proton is pseudo-axial. It will exhibit a ~180° trans-diaxial relationship with the pseudo-axial C3 proton, resulting in a wide doublet of doublets ( J1,2​≈7−10 Hz).

  • Thermodynamic Extraction: Integrate the distinct H2 signals at each temperature to find Keq​(T) . Construct a van 't Hoff plot ( lnK vs. 1/T ) to derive ΔH∘ (from the slope) and ΔS∘ (from the intercept).

Workflow N1 1. Sample Preparation Dissolve Lactol in Anhydrous THF N2 2. Acid-Catalyzed Equilibration Add 1 mol% pTSA, Incubate at 298 K N1->N2 N3 3. In Situ VT-NMR Analysis Extract J-couplings & NOE Data N2->N3 N4 4. Reaction Quenching Neutralize with Triethylamine N3->N4 N5 5. GC-FID / MS Quantification Calculate K_eq and ΔG° N4->N5

Experimental workflow for thermodynamic validation of lactol stereoisomers.

Implications in Drug Development

Recognizing the overwhelming thermodynamic preference for the trans-isomer is crucial for synthetic route design. When tetrahydro-4-methyl-2-furanol is subjected to Lewis acid-mediated nucleophilic additions (e.g., forming C-glycoside analogs), the reaction proceeds via an oxocarbenium intermediate. The ground-state thermodynamic stability of the starting lactol, combined with the inside-attack trajectory of the incoming nucleophile, dictates the stereochemical yield of the final Active Pharmaceutical Ingredient (API). By leveraging the protocols above, process chemists can optimize solvent and temperature conditions to maximize the desired diastereomeric excess (d.e.) prior to the addition step.

References

  • . General properties, pseudorotation, and structural dynamics of the THF ring. 2.. The Journal of Organic Chemistry (ACS). Mechanistic insights into the anomeric effect in tetrahydrofuran-2-ol derivatives. 3.. The Journal of Organic Chemistry (ACS). Methodologies for the synthesis and equilibration of substituted tetrahydrofuranols. 4.. PubMed Central (PMC). Structural elucidation and stereochemical assignment of 3-(1-hydroxyethyl)-4-methyltetrahydrofuran-2-ol derivatives.

Sources

Foundational

Mass Spectrometry (MS) Fragmentation Pathways of 4-Methyltetrahydrofuran-2-ol: A Mechanistic and Analytical Guide

Executive Summary The mass spectrometric characterization of cyclic hemiacetals presents a unique analytical challenge due to their dynamic structural states. 4-Methyltetrahydrofuran-2-ol (molecular weight: 102.13 g/mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The mass spectrometric characterization of cyclic hemiacetals presents a unique analytical challenge due to their dynamic structural states. 4-Methyltetrahydrofuran-2-ol (molecular weight: 102.13 g/mol ) is a prime example of this phenomenon. Widely studied in the context of flavor chemistry and fungal metabolomics, this compound exists in a delicate thermodynamic equilibrium with its open-chain tautomer.

This whitepaper provides an in-depth mechanistic breakdown of the Electron Ionization (EI) fragmentation pathways of 4-methyltetrahydrofuran-2-ol. By bridging theoretical gas-phase thermodynamics with practical benchtop protocols, this guide serves as a self-validating framework for researchers conducting structural elucidation via GC-MS.

Structural Dynamics: The Role of Ring-Chain Tautomerism

In the gas phase—particularly within the heated injection port and ion source of a GC-MS system—4-methyltetrahydrofuran-2-ol does not exist as a single static entity. Instead, it undergoes rapid ring-chain tautomerism, existing in equilibrium with its open-chain aldehyde form, 4-hydroxy-3-methylbutanal [1].

Because standard Electron Ionization (EI) at 70 eV induces vertical transitions that occur much faster than molecular vibrations (governed by the Franck-Condon principle), the ionization event captures both structural states[2]. Consequently, the resulting mass spectrum is a composite, reflecting the parallel fragmentation cascades of both the cyclic hemiacetal molecular ion and the open-chain aldehyde molecular ion.

G A 4-Methyltetrahydrofuran-2-ol (Cyclic Hemiacetal) B 4-Hydroxy-3-methylbutanal (Open-Chain Aldehyde) A->B Tautomerization in Gas Phase C Cyclic Molecular Ion [M]+. m/z 102 A->C EI (70 eV) D Open-Chain Molecular Ion [M]+. m/z 102 B->D EI (70 eV)

Figure 1: Gas-phase ring-chain tautomerism and primary electron ionization of the analyte.

Electron Ionization (EI) Fragmentation Mechanisms

Cyclic Hemiacetal Pathways

When the cyclic tautomer is ionized, the radical cation is typically localized on the highly electronegative ring oxygen. This drives several highly specific cleavages:

  • Alpha-Cleavage (m/z 85): The most diagnostic initial cleavage for cyclic hemiacetals is the homolytic cleavage of the C2–OH bond, resulting in the expulsion of a hydroxyl radical (•OH, 17 Da). This yields a highly stable, resonance-stabilized oxonium ion at m/z 85.

  • Dehydration (m/z 84): The loss of a neutral water molecule (18 Da) is thermodynamically favorable, leading to the formation of a 4-methyl-2,3-dihydrofuran radical cation (m/z 84).

  • Subsequent Alkyl Loss (m/z 69): The m/z 84 intermediate can further degrade by expelling a methyl radical (•CH3, 15 Da) from the C4 position, generating a secondary conjugated oxonium species at m/z 69.

Open-Chain Aldehyde Pathways

The open-chain tautomer (4-hydroxy-3-methylbutanal) triggers a completely divergent fragmentation cascade characterized by classical carbonyl chemistry[1].

  • McLafferty Rearrangement (m/z 44 and m/z 58): The carbonyl oxygen abstracts a gamma-hydrogen. Depending on whether the hydrogen is abstracted from the C4 methylene or the C4 methyl group, the subsequent cleavage of the alpha-beta carbon bond yields either the enol of acetaldehyde (m/z 44) or a larger alkene fragment (m/z 58).

  • Base Peak Formation (m/z 56): The base peak for 4-hydroxy-3-methylbutanal is frequently observed at m/z 56[1]. Mechanistically, this arises from a sequential loss of water (-18 Da) to form an unsaturated aldehyde, followed by the rapid extrusion of carbon monoxide (-28 Da). The combined loss of 46 Da (H₂O + CO) leaves a highly stable hydrocarbon cation [C₄H₈]⁺• at m/z 56.

Pathways M_cyclic Cyclic [M]+. m/z 102 Ion85 [M - OH]+ m/z 85 M_cyclic->Ion85 Alpha-cleavage (-OH) Ion84 [M - H2O]+. m/z 84 M_cyclic->Ion84 Dehydration (-H2O) M_open Open-Chain[M]+. m/z 102 Ion44 McLafferty Ion m/z 44 M_open->Ion44 McLafferty Rearrangement Ion58 Alkene Fragment m/z 58 M_open->Ion58 McLafferty Rearrangement Ion56 [M - H2O - CO]+. m/z 56 (Base Peak) Ion84->Ion56 Loss of CO Ion69 [M - H2O - CH3]+ m/z 69 Ion84->Ion69 Loss of CH3 radical

Figure 2: Divergent EI-MS fragmentation pathways driven by cyclic and open-chain tautomers.

Quantitative Data: Diagnostic Ions

To facilitate rapid spectral matching and interpretation, the quantitative distribution of these fragments is summarized below.

Table 1: Key EI-MS (70 eV) Diagnostic Ions for Underivatized 4-Methyltetrahydrofuran-2-ol

m/zRelative AbundanceIon AssignmentOrigin (Tautomer)Mechanistic Pathway
102 Low[M]⁺•BothMolecular Ion
85 Medium[M - OH]⁺CyclicAlpha-cleavage at C2
84 Medium-High[M - H₂O]⁺•Cyclic / OpenDehydration
69 Medium[M - H₂O - CH₃]⁺CyclicDehydration followed by methyl radical loss
58 Low-Medium[C₃H₆O]⁺•Open-chainMcLafferty rearrangement
56 Base Peak (100%)[M - H₂O - CO]⁺•Open-chainSequential dehydration and CO loss
44 Medium[C₂H₄O]⁺•Open-chainMcLafferty rearrangement (enol fragment)

Experimental Protocols for GC-MS Analysis

To definitively characterize 4-methyltetrahydrofuran-2-ol and eliminate the spectral ambiguity caused by tautomerization, a dual-injection protocol is required. Analyzing the underivatized sample provides the composite spectrum, while derivatization chemically locks the molecule in its cyclic form, acting as a self-validating proof of structure[3].

Protocol A: Direct GC-MS (Underivatized)

Captures the thermodynamic equilibrium mixture.

  • Sample Preparation: Dissolve 1 mg of the purified analyte in 1 mL of anhydrous dichloromethane (DCM).

  • Injection: Inject 1 µL into the GC-MS using a split ratio of 10:1.

  • Inlet Conditions: Set the injection port to 250 °C. (Note: Higher inlet temperatures will artificially accelerate the equilibrium toward the open-chain aldehyde).

  • MS Conditions: Operate the EI source at 70 eV with a source temperature of 230 °C. Scan range: m/z 30–300[2].

Protocol B: Trimethylsilyl (TMS) Derivatization

Locks the hemiacetal hydroxyl group as a TMS ether, preventing ring-opening and yielding a highly specific structural fingerprint[3].

  • Reaction Setup: In a sealed, moisture-free autosampler vial, combine 1 mg of the analyte with 50 µL of anhydrous pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% TMCS.

  • Incubation: Heat the mixture at 60 °C for 30 minutes to ensure complete conversion to the O-TMS derivative (MW = 174 g/mol ).

  • Analysis & Validation: Inject 1 µL of the derivatized mixture under the same GC-MS conditions as Protocol A.

    • Expected Validation Metrics: The resulting spectrum will lack the m/z 56 base peak. Instead, it will display a molecular ion at m/z 174, a dominant [M - CH₃]⁺ peak at m/z 159, the diagnostic cyclic oxonium ion at m/z 85 (loss of •OTMS), and the standard trimethylsilyl cation at m/z 73[3].

References

  • GC-MS Evaluation of Bioactive Compounds and Antibacterial Activity of the Oil Fraction from the Stem Bark of Brachystegia Eurycoma Harms. TSI Journals.
  • Screening of Secondary Metabolites Produced by Nigrospora sphaerica Associated with the Invasive Weed Cenchrus ciliaris Reveals Two New Structurally Rel
  • Interpret

Sources

Exploratory

IR Spectroscopy Absorption Bands for Tetrahydro-4-methyl-2-furanol: A Mechanistic and Experimental Guide

Executive Summary Tetrahydro-4-methyl-2-furanol (also known as 4-methyltetrahydrofuran-2-ol) is a cyclic hemiacetal (lactol) characterized by a five-membered furanose-like ring substituted with a methyl group at the C4 p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tetrahydro-4-methyl-2-furanol (also known as 4-methyltetrahydrofuran-2-ol) is a cyclic hemiacetal (lactol) characterized by a five-membered furanose-like ring substituted with a methyl group at the C4 position and a hydroxyl group at the C2 position. In pharmaceutical and synthetic chemistry, confirming the structural integrity of such lactols is critical due to their susceptibility to ring-chain tautomerism and oxidation. Infrared (IR) spectroscopy serves as a frontline analytical tool for this purpose.

This technical whitepaper provides an in-depth analysis of the IR absorption bands for tetrahydro-4-methyl-2-furanol, detailing the mechanistic origins of its vibrational modes and outlining a self-validating Fourier Transform Infrared (FTIR) protocol designed to isolate the monomeric lactol from matrix interferences.

Structural Dynamics and Tautomeric Influence

The IR spectrum of tetrahydro-4-methyl-2-furanol is fundamentally dictated by its structural dynamics. In solution, the molecule exists in an equilibrium between the closed-ring cyclic hemiacetal and the open-chain hydroxy-aldehyde (2-methyl-4-hydroxybutanal). However, for five-membered rings, thermodynamic stability overwhelmingly favors the cyclic lactol form.

Consequently, the IR spectrum is dominated by the O-H and C-O stretching vibrations of the hemiacetal moiety, while the C=O stretch of the open-chain aldehyde is typically absent or negligible. The precise frequency of the O-H stretch is highly dependent on the sample matrix due to the lactol's propensity for intermolecular hydrogen bonding[1].

Core IR Absorption Bands: Quantitative Summary

The quantitative vibrational data for tetrahydro-4-methyl-2-furanol and its structurally analogous derivatives are summarized below. Data is benchmarked against high-resolution FTIR studies of 4-methyltetrahydrofuran-2-ol scaffolds[2].

Wavelength Range (cm⁻¹)Vibration ModeIntensityStructural Origin & Mechanistic Note
3610 – 3640 O-H Stretch (Free)Sharp, MediumMonomeric hemiacetal hydroxyl at C2. Observed only in dilute, non-polar solvents (e.g., CHCl₃)[2].
3200 – 3450 O-H Stretch (H-Bonded)Broad, StrongIntermolecular hydrogen-bonded hydroxyl. Dominant in neat films or solid-state samples.
2934 – 2960 C-H Stretch (Asym)StrongAsymmetric stretching of the C4-methyl (-CH₃) and ring methylene (-CH₂-) groups[2].
2850 – 2870 C-H Stretch (Sym)StrongSymmetric stretching of the aliphatic backbone[2].
1450 – 1470 C-H Bending (Asym)MediumScissoring deformation of ring -CH₂- and asymmetric bending of the C4-methyl group[2].
1375 – 1385 C-H Bending (Sym)Weak/MediumSymmetric "umbrella" bending mode, specific to the C4-methyl group.
1000 – 1150 C-O StretchBroad, StrongComplex coupled vibrations of the cyclic ether (C-O-C) and exocyclic hemiacetal (C-OH) bonds.

Mechanistic Assignment of Key Vibrations

  • The O-H Stretching Region (3200–3640 cm⁻¹): The hydroxyl group at the C2 position is the defining diagnostic feature. In a neat liquid state, extensive intermolecular hydrogen bonding weakens the O-H bond, shifting the absorption to a broad band between 3200–3450 cm⁻¹. To accurately characterize the molecule without matrix artifacts, spectra must be acquired in dilute solutions (e.g., CHCl₃), where the monomeric form predominates, yielding a sharp, distinct peak at approximately 3637 cm⁻¹[2].

  • The C-H Stretching Region (2850–2960 cm⁻¹): The aliphatic backbone generates multiple overlapping signals. The presence of the methyl group at C4 specifically contributes to the asymmetric stretching mode near 2934 cm⁻¹ and the symmetric mode near 2865 cm⁻¹[2].

  • The C-O Stretching Region (1000–1150 cm⁻¹): Lactols feature two distinct C-O environments: the cyclic ether (C-O-C) and the hemiacetal hydroxyl (C-OH). These vibrations couple to produce a broad, complex absorption band. The asymmetric stretching of the five-membered ring ether typically anchors the higher end of this range (~1080–1120 cm⁻¹).

Experimental Protocol: High-Resolution FTIR Analysis of Lactols

To ensure technical accuracy and reproducibility, the following protocol establishes a self-validating system for the FTIR analysis of tetrahydro-4-methyl-2-furanol.

Step 1: Matrix Selection & Sample Preparation

  • Action: Prepare a dilute solution of the lactol (0.01 M) in anhydrous chloroform (CHCl₃) or carbon tetrachloride (CCl₄). Use a liquid cell with NaCl or KBr windows (0.1 mm path length).

  • Causality: Lactols are highly prone to hydrogen bonding, which broadens the O-H signal and obscures structural details. Dilution in a non-polar, anhydrous solvent isolates the monomeric hemiacetal, allowing the true "free" O-H stretch to be observed[2].

Step 2: Instrument Calibration and Background

  • Action: Purge the FTIR sample compartment with dry nitrogen for 10 minutes prior to scanning. Acquire a background spectrum of the pure anhydrous solvent.

  • Causality: Atmospheric water vapor exhibits sharp rotational-vibrational bands in the 3500–3900 cm⁻¹ region, which directly overlap with and obscure the critical 3637 cm⁻¹ free O-H stretch of the lactol.

Step 3: Spectral Acquisition

  • Action: Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding a minimum of 64 scans to maximize the signal-to-noise ratio.

Step 4: Self-Validating Purity Check (Critical Checkpoint)

  • Action: Inspect the acquired spectrum in the 1720–1770 cm⁻¹ region.

  • Causality & Validation: Tetrahydro-4-methyl-2-furanol is susceptible to air oxidation, converting into the corresponding γ-lactone (4-methyl-dihydrofuran-2(3H)-one). A flat baseline in this region validates the integrity of the hemiacetal. If a sharp, strong peak appears at ~1740 cm⁻¹ (lactone C=O stretch) or ~1720 cm⁻¹ (open-chain aldehyde C=O stretch), the sample is compromised and must be repurified prior to use in downstream applications.

Experimental Workflow Visualization

FTIR_Protocol N1 Sample Prep (0.01M in CHCl₃) N2 FTIR Acquisition (4 cm⁻¹ Resolution) N1->N2 N3 Spectral Processing (Solvent Subtraction) N2->N3 N4 Purity Validation (Check 1700-1770 cm⁻¹) N3->N4 N5 Band Assignment (O-H, C-H, C-O) N4->N5

FTIR analytical workflow for lactol characterization and self-validating purity assessment.

References

  • Title: Screening of Secondary Metabolites Produced by Nigrospora sphaerica Associated with the Invasive Weed Cenchrus ciliaris Reveals Two New Structurally Related Compounds Source: Molecules (MDPI) / PubMed Central URL: [Link]

  • Title: Studies of Acyl Nitrene Insertions. A Stereocontrolled Route toward Lankacidin Antibiotics Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Foundational

Structural Elucidation and X-Ray Crystallography of 4-Methyltetrahydrofuran-2-ol Derivatives: An In-Depth Technical Guide

Executive Summary Substituted tetrahydrofurans (THFs), particularly 4-methyltetrahydrofuran-2-ol derivatives , are ubiquitous scaffolds in both agrochemical discovery and pharmaceutical intermediate synthesis. A prominen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted tetrahydrofurans (THFs), particularly 4-methyltetrahydrofuran-2-ol derivatives , are ubiquitous scaffolds in both agrochemical discovery and pharmaceutical intermediate synthesis. A prominent recent example is nigrosphaerilactol (3-(1-hydroxyethyl)-4-methyltetrahydrofuran-2-ol), a bioactive metabolite isolated from phytopathogenic fungi[1]. In drug development and natural product synthesis, establishing the absolute stereochemistry of these flexible, low-molecular-weight molecules is not merely a structural exercise—it is a regulatory and mechanistic imperative.

This whitepaper provides a comprehensive, field-proven methodology for determining the crystal structure and absolute configuration of 4-methyltetrahydrofuran-2-ol derivatives using Single-Crystal X-ray Diffraction (scXRD) and orthogonal crystallographic techniques.

The Crystallization Bottleneck for Flexible THF Derivatives

Small, functionalized THF molecules like 4-methyltetrahydrofuran-2-ol inherently resist crystallization. They frequently present as viscous oils or amorphous solids due to three primary factors:

  • Conformational Flexibility: The THF ring undergoes rapid pseudorotation (envelope and half-chair conformations), creating an entropic penalty that opposes the formation of a highly ordered crystal lattice.

  • Hemiacetal Equilibria: The 2-ol substitution often results in an inseparable mixture of anomeric hemiacetals in solution, further disrupting crystal packing[1].

  • Lack of Strong Intermolecular Directing Groups: Without rigid hydrogen-bond networks or π-π stacking interactions, the lattice energy remains too low to drive crystallization.

Chemical Derivatization: Engineering Rigidity and Anomalous Scattering

To bypass these limitations, application scientists employ targeted chemical derivatization. Reacting the hemiacetal or secondary alcohol with bulky, heavy-atom-containing reagents (e.g., p-bromobenzoyl chloride) serves a dual purpose. First, it structurally "locks" the molecule, increasing molecular weight and providing rigid aromatic planes that promote intermolecular packing. Second, the introduction of a heavy halogen (Bromine) dramatically enhances the anomalous scattering signal ( f′′ ), which is the critical physical phenomenon required to solve the absolute stereochemistry[2].

Derivatization_Logic A Flexible THF Derivative (Viscous Oil) B Chemical Derivatization (e.g., p-Bromobenzoylation) A->B Reagent addition C Increased Rigidity & Intermolecular Packing B->C Structural lock D Heavy Atom Introduction (e.g., Bromine) B->D Halogenation E Diffraction-Quality Single Crystal C->E Promotes crystallization F Enhanced Anomalous Scattering Signal D->F Stronger f'' signal E->F scXRD Analysis

Logic pathway for the chemical derivatization of flexible tetrahydrofuran scaffolds.

Single-Crystal X-Ray Diffraction (scXRD): Step-by-Step Methodology

Once a diffraction-quality crystal of the derivatized 4-methyltetrahydrofuran-2-ol is obtained, the following self-validating protocol is executed to ensure scientific integrity and high-resolution structural determination.

Step 1: Crystal Selection and Cryogenic Mounting
  • Action: Submerge the crystal in a highly viscous perfluoropolyether (e.g., Paratone-N oil) and mount it on a polyimide cryoloop.

  • Causality: The oil displaces mother liquor and acts as a cryoprotectant. When flash-cooled in the diffractometer's nitrogen stream, the oil forms a glass rather than crystalline ice, preventing parasitic ice diffraction rings that would obscure the sample's Bragg peaks.

Step 2: Data Collection Parameters
  • Action: Collect diffraction frames at cryogenic temperatures (typically 100–113 K) using a Cu-Kα X-ray source ( λ=1.54184 Å) rather than a Mo-Kα source.

  • Causality: Lowering the temperature minimizes the thermal kinetic energy of the atoms, drastically reducing their thermal displacement parameters (thermal ellipsoids)[3]. This preserves high-angle diffraction intensities, leading to highly accurate bond lengths. Cu-Kα radiation is specifically chosen over Mo-Kα because the longer wavelength of copper radiation interacts more strongly with the electron clouds of lighter atoms (C, O) and halogens (Br), maximizing the anomalous dispersion differences between enantiomers[2].

Step 3: Data Reduction and Structure Solution
  • Action: Integrate the raw diffraction frames using software like APEX or CrysAlisPro. Solve the phase problem using dual-space or direct methods (e.g., SHELXT).

  • Causality: Direct methods mathematically extract the missing phase information directly from the observed intensities, allowing the electron density map of the THF ring to be constructed ab initio.

Step 4: Refinement and Absolute Structure Validation
  • Action: Perform full-matrix least-squares refinement on F2 using SHELXL. Calculate the Flack parameter ( x ) .

  • Causality: The Flack parameter is the ultimate self-validating metric for absolute configuration. It measures the inversion twin fraction of the crystal. A Flack parameter near 0 with a standard uncertainty ( u ) of <0.04 definitively confirms that the modeled enantiomer matches the physical crystal[2].

scXRD_Workflow N1 Crystal Selection & Mounting (Cryoloop) N2 Data Collection (Cu-Kα, 100K) N1->N2 Minimize thermal motion N3 Data Reduction & Integration N2->N3 Raw frames to intensities N4 Structure Solution (Direct Methods/SHELXT) N3->N4 Phase problem solved N5 Refinement (Least Squares/SHELXL) N4->N5 Model building N6 Absolute Configuration (Flack Parameter < 0.1) N5->N6 Anomalous dispersion

Workflow for single-crystal X-ray diffraction and absolute configuration determination.

Quantitative Crystallographic Parameters

To contextualize the expected output of this workflow, Table 1 summarizes the standard crystallographic refinement data for a representative heavy-atom derivative of a 4-methyltetrahydrofuran-2-ol related scaffold (e.g., the p-bromobenzoate derivative of nigrosphaerilactone, utilized to deduce the stereochemistry of the related lactol)[4].

Table 1: Representative scXRD Data for a Brominated THF Derivative

Crystallographic ParameterValue / Specification
Empirical Formula C₁₄H₁₅BrO₄
Formula Weight 327.17 g/mol
Crystal System Orthorhombic
Space Group P2₁2₁2₁ (Chiral space group)
Temperature 100(2) K
Radiation Source Cu-Kα ( λ=1.54184 Å)
Goodness-of-fit on F2 1.052
Final R indices[ I>2σ(I) ] R1​=0.031 , wR2​=0.078
Flack Parameter ( x ) 0.02(3) (Validates correct enantiomer)

Orthogonal Structure Elucidation: 3DED and CSP

In drug development pipelines, derivatization is not always chemically feasible or desirable. When 4-methyltetrahydrofuran-2-ol derivatives yield only sub-micron powders rather than single crystals, application scientists pivot to orthogonal techniques[5]:

  • Three-Dimensional Electron Diffraction (3DED): Unlike X-rays, which scatter off electron clouds, electrons scatter off the electrostatic potential of the atoms. Because the interaction between electrons and matter is orders of magnitude stronger, 3DED can solve the structures of nanocrystals that are invisible to conventional scXRD[6].

  • Crystal Structure Prediction (CSP) combined with PXRD: Computational generation of millions of potential crystal packing arrangements (CSP) followed by density functional theory (DFT-D) optimization allows researchers to find thermodynamic minima. These theoretical models are then rigorously validated by refining them against experimental Powder X-ray Diffraction (PXRD) patterns via the Rietveld method[7].

By integrating scXRD with chemical derivatization and backing it up with 3DED and CSP, researchers can guarantee the structural integrity and absolute stereochemistry of highly flexible THF derivatives.

References

  • Salvatore, M.M., Russo, M.T., Meyer, S., Tuzi, A., Della Greca, M., Masi, M., & Andolfi, A. (2024). Screening of Secondary Metabolites Produced by Nigrospora sphaerica Associated with the Invasive Weed Cenchrus ciliaris Reveals Two New Structurally Related Compounds. Molecules, 29(2), 438. Available at:[Link]

  • Newman, J.A., Iuzzolino, L., Tan, M., Orth, P., Bruhn, J., & Lee, A.Y. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(7), 2133-2141. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-Furanol, tetrahydro-4-methyl- via DIBAL-H Reduction of γ-Valerolactone

Introduction: The Strategic Role of DIBAL-H in Lactol Synthesis The partial reduction of lactones to their corresponding lactols (cyclic hemiacetals) is a cornerstone transformation in modern organic synthesis, providing...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of DIBAL-H in Lactol Synthesis

The partial reduction of lactones to their corresponding lactols (cyclic hemiacetals) is a cornerstone transformation in modern organic synthesis, providing critical intermediates for the construction of complex natural products, pharmaceuticals, and carbohydrate derivatives.[1] While potent hydride reagents like lithium aluminum hydride (LiAlH₄) typically reduce lactones completely to the corresponding diols, Diisobutylaluminium hydride (DIBAL-H) has distinguished itself as a reagent of choice for its ability to selectively stop the reduction at the lactol stage.[1][2] This selectivity is a direct consequence of DIBAL-H's steric bulk and its electrophilic nature, which, under carefully controlled cryogenic conditions, allows for the formation of a stable tetrahedral intermediate that can be hydrolyzed to the desired lactol.[3]

This application note provides a comprehensive guide for the synthesis of 2-Furanol, tetrahydro-4-methyl- (also known as 4-methyl-tetrahydrofuran-2-ol or γ-valerolactol), a valuable synthetic building block. The protocol details the DIBAL-H mediated partial reduction of the readily available and bio-derived solvent, γ-valerolactone (GVL).[4] We will delve into the mechanistic underpinnings of this transformation, provide a field-proven, step-by-step protocol, and discuss critical parameters for success, expected outcomes, and necessary safety precautions.

Mechanism of DIBAL-H Lactone Reduction

The selectivity of the DIBAL-H reduction of lactones to lactols is critically dependent on temperature. The reaction proceeds through a two-step mechanism involving Lewis acid coordination followed by intramolecular hydride transfer.[3]

  • Lewis Acid-Base Coordination: The electron-deficient aluminum center of DIBAL-H acts as a Lewis acid and coordinates to the carbonyl oxygen of the γ-valerolactone. This coordination activates the carbonyl group, significantly increasing the electrophilicity of the carbonyl carbon.[3]

  • Intramolecular Hydride Transfer: A hydride ion (H⁻) is then transferred from the aluminum to the activated carbonyl carbon. This intramolecular transfer results in the formation of a stable tetrahedral intermediate.

  • Low-Temperature Stability and Quench: At cryogenic temperatures, typically -78 °C, this tetrahedral intermediate is stable and does not collapse to form the corresponding aldehyde.[3] This stability is the key to achieving partial reduction. Subsequent quenching of the reaction with a protic source (e.g., methanol) at low temperature, followed by aqueous workup, hydrolyzes the intermediate to yield the final lactol product, 2-Furanol, tetrahydro-4-methyl-.

If the reaction temperature is allowed to rise before quenching, the intermediate can collapse, and the resulting aldehyde may be further reduced by excess DIBAL-H to the 1,4-pentanediol.[5]

DIBAL_Mechanism cluster_step1 Step 1: Coordination & Hydride Transfer cluster_step2 Step 2: Hydrolysis Lactone γ-Valerolactone Intermediate Stable Tetrahedral Intermediate Lactone->Intermediate + DIBAL-H -78 °C Lactone->Intermediate DIBAL DIBAL-H Lactol 2-Furanol, tetrahydro-4-methyl- (Lactol) Intermediate->Lactol + H₃O⁺ Workup Aqueous Workup (e.g., H₂O, Rochelle's Salt)

Caption: Reaction mechanism for the partial reduction of a lactone with DIBAL-H.

Experimental Protocol: Synthesis of 2-Furanol, tetrahydro-4-methyl-

This protocol outlines a general procedure for the reduction of γ-valerolactone. Researchers should optimize reaction times by monitoring the consumption of the starting material via Thin Layer Chromatography (TLC).

Materials & Reagents
Reagent/MaterialGradeSupplierNotes
γ-Valerolactone (GVL)Anhydrous, ≥99%Sigma-AldrichStore over molecular sieves.
Diisobutylaluminium hydride (DIBAL-H)1.0 M solution in TolueneSigma-AldrichHandle under inert atmosphere.
Dichloromethane (DCM)Anhydrous, ACS GradeFisher ScientificPass through activated alumina before use.
Methanol (MeOH)Anhydrous, ACS GradeVWR
Sodium Potassium Tartrate TetrahydrateACS GradeSigma-AldrichFor Rochelle's salt solution.
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction.
Deionized Water
Dry Ice / AcetoneFor -78 °C bath.
TLC PlatesSilica Gel 60 F₂₅₄MilliporeSigma
Equipment
  • Flame-dried, three-necked round-bottom flask with a magnetic stir bar

  • Septa and nitrogen/argon inlet

  • Low-temperature thermometer

  • Addition funnel

  • Magnetic stir plate

  • Separatory funnel

  • Rotary evaporator

Safety Precautions

Diisobutylaluminium hydride (DIBAL-H) is a pyrophoric reagent that reacts violently with water and air.[6] All handling must be conducted in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon). Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical-resistant gloves, and safety goggles with a face shield, is mandatory.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and a rubber septum, add γ-valerolactone (5.0 g, 50 mmol, 1.0 equiv.).

    • Under a positive pressure of nitrogen, dissolve the lactone in 100 mL of anhydrous dichloromethane (DCM).

    • Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Addition of DIBAL-H:

    • Slowly add DIBAL-H (1.0 M solution in toluene, 55 mL, 55 mmol, 1.1 equiv.) dropwise to the lactone solution via syringe or addition funnel over 30 minutes.

    • Crucially, maintain the internal reaction temperature below -70 °C throughout the addition to prevent over-reduction.

  • Reaction Monitoring:

    • Stir the reaction mixture at -78 °C for 2 hours.

    • Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate), observing the disappearance of the starting lactone spot.

  • Quenching:

    • Once the starting material is consumed, quench the reaction at -78 °C by slowly adding 15 mL of anhydrous methanol dropwise. This step is highly exothermic; ensure slow addition to control the evolution of hydrogen gas.

    • After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature.

  • Aqueous Workup:

    • Prepare a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate).

    • Pour the reaction mixture into a separate flask containing 100 mL of the Rochelle's salt solution.

    • Stir the resulting mixture vigorously until two clear, distinct layers form. This process can take several hours and is necessary to break up the gelatinous aluminum salts.

  • Extraction and Isolation:

    • Transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer three times with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude lactol by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure 2-Furanol, tetrahydro-4-methyl-.

Workflow Setup 1. Reaction Setup - Dissolve γ-Valerolactone in anhydrous DCM - Cool to -78 °C under N₂ Addition 2. DIBAL-H Addition - Add 1.1 equiv DIBAL-H dropwise - Maintain T < -70 °C Setup->Addition Stir 3. Reaction - Stir at -78 °C for 2h - Monitor by TLC Addition->Stir Quench 4. Quenching - Add MeOH slowly at -78 °C - Warm to RT Stir->Quench Workup 5. Workup - Add sat. Rochelle's salt solution - Stir until layers are clear Quench->Workup Extract 6. Extraction - Separate layers - Extract aqueous with EtOAc Workup->Extract Isolate 7. Isolation & Purification - Dry, filter, and concentrate - Purify by column chromatography Extract->Isolate

Caption: Experimental workflow for the synthesis of 2-Furanol, tetrahydro-4-methyl-.

Expected Results and Characterization

The DIBAL-H reduction of γ-valerolactone is expected to produce 2-Furanol, tetrahydro-4-methyl- as a mixture of anomers. The product is a cyclic hemiacetal and may exist in equilibrium with its open-chain tautomer, 4-hydroxypentanal.

Physical Properties:

  • Appearance: Colorless to pale yellow oil.

  • Molecular Formula: C₅H₁₀O₂

  • Molecular Weight: 102.13 g/mol

Spectroscopic Characterization: While specific, published spectra for 2-Furanol, tetrahydro-4-methyl- are not readily available, the expected NMR chemical shifts can be predicted based on the closely related, unsubstituted 2-hydroxytetrahydrofuran.

  • ¹H NMR (CDCl₃, 500 MHz): The spectrum is expected to be complex due to the presence of diastereomers and the methyl group. Key signals would include:

    • A multiplet for the anomeric proton (H at C2, adjacent to both ring oxygen and hydroxyl group) around δ 5.5-5.7 ppm .

    • Multiplets for the ring methylene protons (H at C3 and C5) between δ 3.7-4.0 ppm and δ 1.8-2.2 ppm .

    • A multiplet for the methine proton at C4.

    • A doublet for the methyl group at C4 around δ 1.0-1.2 ppm .

    • A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.

    • For comparison, the ¹H NMR spectrum of the unsubstituted 2-hydroxytetrahydrofuran shows signals at δ 5.63–5.61 (m, 1H), 3.80–3.76 (m, 2H), and 2.10–1.91 (m, 4H).

  • ¹³C NMR (CDCl₃, 126 MHz):

    • The anomeric carbon (C2) should appear around δ 98-102 ppm .

    • The carbon bearing the oxygen within the ring (C5) is expected around δ 65-70 ppm .

    • The remaining ring carbons (C3, C4) and the methyl carbon would appear in the aliphatic region (δ 15-40 ppm ).

  • IR (Thin Film, cm⁻¹):

    • A strong, broad absorption for the O-H stretch around 3300-3400 cm⁻¹ .

    • C-H stretching absorptions around 2850-2960 cm⁻¹ .

    • A strong C-O stretching absorption around 1050-1150 cm⁻¹ .

Troubleshooting and Key Considerations

  • Over-reduction to Diol: This is the most common side reaction and is typically caused by the reaction temperature rising above -60 °C or the addition of more than 1.2 equivalents of DIBAL-H.[5] Ensure strict temperature control and accurate reagent stoichiometry.

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining after the standard reaction time, an additional small portion (0.1 equiv.) of DIBAL-H can be added at -78 °C. Ensure the DIBAL-H reagent has not degraded by titrating it before use.

  • Difficult Workup: The formation of gelatinous aluminum hydroxides during workup can lead to emulsions and poor recovery. The use of Rochelle's salt is highly effective at chelating the aluminum salts and facilitating a clean phase separation.[2][7] Vigorous and prolonged stirring is essential. Alternatively, a slow, careful addition of dilute HCl can be used, but this may not be suitable for acid-sensitive products.

Conclusion

The DIBAL-H mediated reduction of γ-valerolactone presents a reliable and selective method for the synthesis of 2-Furanol, tetrahydro-4-methyl-. The success of this protocol hinges on the precise control of reaction parameters, most notably the maintenance of cryogenic temperatures to preserve the stability of the key tetrahedral intermediate. By adhering to the detailed procedures and safety guidelines outlined in this note, researchers can effectively synthesize this valuable lactol intermediate for application in diverse areas of chemical and pharmaceutical development.

References

  • Organic Synthesis. DIBAL-H Reduction. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 34314-85-7, 4-Methyltetrahydrofuran-2-ol. PubChem. [Link]

  • OrgoSolver. Ester to Aldehyde (DIBAL-H, -78 C). [Link]

  • National Institute of Standards and Technology. 2-Furanol, tetrahydro-4-methyl-. NIST Chemistry WebBook. [Link]

  • Maitland Jones, Jr. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction Of Esters and Nitriles. Master Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2018). Supporting Information for: Vanadium-catalysed aerobic oxidative cleavage of lignin β-O-4 models and linkages. [Link]

  • Chemistry Steps. DIBAL Reducing Agent. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7921, gamma-Valerolactone. PubChem. [Link]

Sources

Application

GC-MS analytical method development for detecting 4-methyltetrahydrofuran-2-ol

An Application Note for the Development and Validation of a Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Detection of 4-Methyltetrahydrofuran-2-ol Abstract This application note provides a comprehensive an...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Development and Validation of a Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Detection of 4-Methyltetrahydrofuran-2-ol

Abstract

This application note provides a comprehensive and systematic protocol for the development and validation of a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of 4-methyltetrahydrofuran-2-ol. This compound, a cyclic hemiacetal, is a potential impurity or degradant in processes utilizing the increasingly popular green solvent, 2-methyltetrahydrofuran (2-MeTHF). Given the polar nature and thermal lability of the analyte, this guide emphasizes a science-driven approach to sample preparation, chromatographic separation, and mass spectrometric detection. The protocols are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, and are grounded in principles outlined by the International Council for Harmonisation (ICH).

Introduction: The Analytical Challenge

The global shift towards greener and more sustainable chemical processes has led to the widespread adoption of solvents like 2-methyltetrahydrofuran (2-MeTHF), a bio-derived alternative to traditional ethers like tetrahydrofuran (THF).[1][2] However, the use of 2-MeTHF can introduce process-related impurities, one of which is 4-methyltetrahydrofuran-2-ol (IUPAC name: 5-methyloxolan-2-ol).

Analyte Profile: 4-Methyltetrahydrofuran-2-ol

  • Molecular Formula: C₅H₁₀O₂[3]

  • Molecular Weight: 102.13 g/mol [3]

  • Structure: A cyclic hemiacetal. This is a critical analytical consideration, as hemiacetals can exist in equilibrium with their open-chain tautomer, 5-hydroxypentan-2-one.[4] This equilibrium can be influenced by temperature, pH, and solvent, posing a challenge for chromatographic reproducibility. Furthermore, the hydroxyl group imparts polarity and makes the molecule susceptible to thermal degradation in the GC inlet.

The detection and control of such impurities are critical for ensuring product quality and safety, particularly in pharmaceutical manufacturing where regulatory bodies mandate strict impurity profiling.[5] This document outlines a logical workflow for developing a sensitive, specific, and reliable GC-MS method tailored to the unique chemical properties of 4-methyltetrahydrofuran-2-ol.

Method Development Workflow

A successful analytical method is built upon a logical progression from understanding the analyte to validating the final procedure. The following workflow illustrates the key stages of development.

MethodDevelopmentWorkflow cluster_prep Phase 1: Pre-Analysis cluster_gcms Phase 2: Instrumental Analysis cluster_val Phase 3: Validation Analyte Analyte Characterization (Polarity, Volatility, Stability) Matrix Matrix Assessment (API, Solvents, Excipients) Prep Sample Preparation Strategy (LLE, SPE, Headspace) Deriv Derivatization Assessment (e.g., Silylation) Column GC Column Selection (Mid- to High-Polarity) Prep->Column GC_Params GC Parameter Optimization (Inlet Temp, Oven Ramp) MS_Params MS Parameter Optimization (Scan vs. SIM) Validation Method Validation (ICH Q2) (Linearity, Accuracy, Precision) MS_Params->Validation Report Final Method & Report DerivatizationReaction cluster_main Silylation Reaction Analyte 4-methyltetrahydrofuran-2-ol (Polar, -OH group) Reagent + BSTFA + 1% TMCS (Silylating Agent) Product Silylated Derivative (Non-polar, -OSi(CH3)3 group) Analyte->Product Heat (e.g., 70°C)

Caption: Silylation improves volatility and thermal stability.

  • Silylation Protocol:

    • Prepare the sample extract in an anhydrous solvent (e.g., pyridine or acetonitrile).

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), in excess. [6] 3. Seal the vial and heat at ~70°C for 30 minutes.

    • Cool to room temperature before injection.

GC-MS Instrumental Method

The instrumental parameters must be optimized to achieve good chromatographic separation and sensitive detection.

Gas Chromatography (GC) Parameters

The key to success is selecting a column with appropriate polarity and an oven program that provides efficient separation.

ParameterRecommended Starting ConditionRationale & Optimization Strategy
Inlet Type Split/SplitlessUse splitless mode for trace analysis to maximize analyte transfer to the column. [7]For higher concentrations, a split injection (e.g., 20:1) prevents column overload.
Inlet Temperature 220°CCRITICAL: The hemiacetal is thermally labile. Start with a lower temperature and increase in 10°C increments. Monitor for peak tailing (too low) or degradation (too high).
Carrier Gas HeliumConstant flow rate of 1.0-1.5 mL/min.
Column Mid-polar (e.g., DB-624, 30 m x 0.25 mm, 1.4 µm)CRITICAL: The analyte's polarity requires a column with a compatible stationary phase. A non-polar DB-5ms may result in poor peak shape without derivatization. A polar WAX column is also a suitable alternative. [7]
Oven Program 50°C (hold 2 min), ramp 10°C/min to 240°C (hold 5 min)The initial hold ensures sharp peaks for volatile compounds. The ramp rate can be adjusted to improve separation from other impurities. A faster ramp shortens run time but may reduce resolution. [8]
Mass Spectrometry (MS) Parameters

The MS provides both identification and quantification capabilities.

ParameterRecommended SettingRationale
Ionization Mode Electron Ionization (EI)70 eV (Standard)
Ion Source Temp. 230°CStandard operating temperature. [6]
Quadrupole Temp. 150°CStandard operating temperature. [6]
Acquisition Mode 1. Full Scan: 40-200 amu2. SIM (for quant): Select 3-4 ionsFull Scan is used during method development to identify the analyte and its fragmentation pattern. Selected Ion Monitoring (SIM) is used for validated quantitative methods as it significantly increases sensitivity and selectivity by monitoring only characteristic ions.

Expected Mass Spectrum: The EI mass spectrum of 4-methyltetrahydrofuran-2-ol is expected to show a molecular ion (m/z 102) and characteristic fragments corresponding to the loss of a methyl group (m/z 87), loss of water (m/z 84), and other ring-fragmentation ions.

Method Validation Protocol (per ICH Q2(R2))

Once the method is developed, it must be validated to prove it is fit for its intended purpose. [9][10]Validation demonstrates the method's trustworthiness and reliability.

ValidationWorkflow cluster_qualitative Qualitative Performance cluster_quantitative Quantitative Performance cluster_reliability Reliability Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOQ LOD & LOQ Robustness Robustness

Caption: Core parameters for analytical method validation.

The following parameters must be assessed with pre-defined acceptance criteria.

Validation ParameterExperimental ApproachTypical Acceptance Criteria
Specificity Analyze blank matrix, placebo, and spiked samples. Ensure no interfering peaks at the analyte's retention time.No significant interference at the retention time of the analyte.
Linearity & Range Analyze a minimum of 5 concentration levels, prepared in triplicate. Plot a calibration curve.Correlation coefficient (r or R²) ≥ 0.995. [11]
Accuracy Perform recovery studies by spiking the matrix at 3 concentration levels (e.g., 80%, 100%, 120% of target).Mean recovery between 90-110% (can be wider for trace levels). [11]
Precision Repeatability: 6 replicate injections of a single sample.Intermediate: Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 5% (can be higher for trace levels). [11]
Limit of Quantitation (LOQ) The lowest concentration on the calibration curve that meets accuracy and precision criteria. Often estimated by a signal-to-noise ratio of 10:1.-
Robustness Deliberately make small variations in method parameters (e.g., inlet temp ±5°C, flow rate ±0.1 mL/min) and assess the impact.No significant change in results (e.g., RSD < 10%).

Conclusion

This application note provides a detailed framework for the successful development and validation of a GC-MS method for 4-methyltetrahydrofuran-2-ol. By carefully considering the analyte's unique chemical properties—specifically its polarity and thermal lability—and systematically optimizing sample preparation and instrumental parameters, a reliable and robust method can be achieved. The emphasis on a structured workflow, from analyte characterization through to full validation according to ICH guidelines, ensures the generation of high-quality, defensible data essential for regulatory compliance and product quality assurance in modern chemical and pharmaceutical industries.

References

  • Organomation. (n.d.). GC-MS Sample Preparation.
  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS.
  • ResolveMass Laboratories Inc. (2025, December 19). How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More.
  • G. S. S. R. C. Prasad, et al. (2026). Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products. Biomedical Chromatography, 40(3).
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – GC-FID.
  • Thermo Fisher Scientific. (n.d.). GC-MS Sample Preparation.
  • ResearchGate. (n.d.). GC‐MS chromatograms of (a) 4‐MeTHP, (b) THP and (c) 2‐MeTHF after two recycles.
  • Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards.
  • International Journal of Pharmaceutical Quality Assurance. (n.d.). A Review on GC-MS and Method Development and Validation.
  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation.
  • National Center for Biotechnology Information. (n.d.). 5-Methyltetrahydrofuran-2-ol. PubChem Compound Database.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Croat. Chem. Acta. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils.
  • S. Canepari, et al. (n.d.). Development of a Gas Chromatography-Mass Spectrometry Method for the Quantification of Glucaric Acid Derivatives in Beverage Substrates. Journal of Analytical Methods in Chemistry.
  • C-J. Chen, et al. (2023, February 8). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules, 28(4).
  • Penn A-State. (n.d.). METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry and Biphasic Reactions.
  • Wikipedia. (n.d.). 2-Methyltetrahydrofuran.

Sources

Method

Application Note: Formulation Dynamics of 4-Methyltetrahydrofuran-2-ol in Flavor, Fragrance, and Pharmaceutical Matrices

Executive Summary The compound 4-methyltetrahydrofuran-2-ol is a highly versatile cyclic hemiacetal utilized across flavor, fragrance, and pharmaceutical R&D. Structurally bridging the gap between simple aliphatic lacton...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-methyltetrahydrofuran-2-ol is a highly versatile cyclic hemiacetal utilized across flavor, fragrance, and pharmaceutical R&D. Structurally bridging the gap between simple aliphatic lactones (e.g., gamma-valerolactone) and complex oak-derived flavorings (e.g., 5-butyl-4-methyltetrahydrofuran-2-ol, known as whisky lactone)[1], this molecule imparts a diffusive, creamy, and sweet woody profile. Recent metabolomic screenings have even identified complex natural derivatives of this scaffold, such as nigrosphaerilactol, highlighting its biological relevance and structural uniqueness[2].

For drug development professionals, its lactonic warmth is highly effective as a flavor-masking agent for bitter Active Pharmaceutical Ingredients (APIs) in oral suspensions[3]. However, because it is a hemiacetal rather than a stable ester, its behavior in formulation is governed by strict thermodynamic and kinetic rules. This guide provides an authoritative framework for stabilizing and deploying 4-methyltetrahydrofuran-2-ol in complex matrices.

Physicochemical Profiling & Sensory Data

To successfully formulate with 4-methyltetrahydrofuran-2-ol, scientists must first understand its baseline physical and organoleptic properties. Similar to its oxidized counterpart, gamma-valerolactone, which is renowned for its caramelic and herbal warmth[4], the hemiacetal form offers a lighter, more diffusive top-note.

Table 1: Quantitative and Qualitative Profile of 4-Methyltetrahydrofuran-2-ol

ParameterSpecification / DescriptionFormulation Implication
Chemical Class Cyclic HemiacetalSubject to ring-chain tautomerism; pH sensitive.
Odor Profile Sweet, diffusive woody, creamy, lactonic.Acts as a modifier in gourmand and woody accords[5].
Flavor Profile Vanilla-nuanced, oak-wood, creamy mouthfeel.Excellent for masking metallic/bitter API off-notes.
Solubility Soluble in DPG, Propylene Glycol, Ethanol.Solvents dictate the equilibrium state of the molecule.
Optimal pH Range 5.0 – 7.0Prevents acid-catalyzed acetalization or base-catalyzed oxidation.
Vapor Pressure ~0.5 mm Hg at 25°CFunctions primarily as a middle-to-top note.

Mechanistic Insights: Hemiacetal Equilibrium & Stability

The Causality of Degradation: Unlike stable lactones, 4-methyltetrahydrofuran-2-ol exists in a dynamic equilibrium with its open-chain tautomer, 4-hydroxy-3-methylbutanal. The choice of solvent and the pH of the matrix directly dictate which form predominates.

  • In acidic environments (pH < 4.0): If ethanol is present, the hemiacetal undergoes rapid, acid-catalyzed acetalization, forming a diethyl acetal. This drastically mutes the compound's olfactory impact, leading to "flavor fade" over time.

  • In alkaline environments (pH > 8.0): The equilibrium shifts toward the open-chain aldehyde, which is highly susceptible to oxidation. Over time, the aldehyde oxidizes into 4-methyl-gamma-butyrolactone, shifting the sensory profile from a diffusive creamy note to a heavy, roasted caramelic base note[5].

To maintain the precise organoleptic properties of the hemiacetal, formulators must buffer aqueous systems to a slightly acidic-to-neutral pH (5.5–6.5) and carefully select non-reactive solvents (like Dipropylene Glycol) when compounding fragrances.

Pathway A 4-Methyltetrahydrofuran-2-ol (Cyclic Hemiacetal) B 4-Hydroxy-3-methylbutanal (Open-chain form) A->B pH < 4 or pH > 8 Equilibrium D Acetal Formation (in Ethanol) A->D + Ethanol (Acid Catalysis) C 4-Methyl-gamma-butyrolactone (Oxidation Product) B->C Oxidation (Aging/Aeration)

Diagram 1: Ring-chain tautomerism and degradation pathways of 4-methyltetrahydrofuran-2-ol.

Formulation Protocols

The following protocols are designed as self-validating systems . By incorporating specific buffering and solvent-selection steps, the formulator proactively prevents the chemical degradation pathways outlined above.

Protocol A: Flavor-Masking Vehicle for Oral Pharmaceuticals

Objective: Create a stable, creamy-woody syrup base to mask the bitterness of alkaloid-based APIs. The lactonic profile of the hemiacetal saturates taste receptors, providing a lingering sweetness that covers delayed bitterness[3].

Step-by-Step Methodology:

  • Aqueous Phase Preparation: In a sterile compounding vessel, dissolve 0.1M Citric Acid and 0.1M Sodium Citrate in purified water to create a buffer solution strictly calibrated to pH 6.0 . Causality: This specific pH prevents both the ring-opening of the hemiacetal and the degradation of the API.

  • Co-Solvent Integration: Add 15% (w/w) Propylene Glycol (PG) to the buffered water. PG acts as a non-reactive humectant and solubilizer.

  • Active Solubilization: Disperse the target API into the aqueous phase under high-shear mixing (1200 RPM) until fully homogenized.

  • Flavor Addition: Pre-dissolve 0.5% (w/w) 4-methyltetrahydrofuran-2-ol in a small aliquot of PG. Introduce this mixture to the main vessel at a temperature not exceeding 30°C to prevent volatilization.

  • Validation: Draw a 5 mL sample and verify the pH. If the pH has drifted below 5.5, adjust with dilute NaOH.

Protocol B: Gourmand "Oak & Vanilla" Fine Fragrance Accord

Objective: Formulate a fine fragrance base where the diffusive, woody-creamy notes of 4-methyltetrahydrofuran-2-ol are preserved without being lost to acetalization.

Step-by-Step Methodology:

  • Solvent Selection: Weigh out Dipropylene Glycol (DPG) as the primary carrier. Causality: Unlike ethanol, DPG lacks the primary hydroxyl reactivity required to rapidly form acetals with the hemiacetal, thereby locking the molecule in its odorous cyclic form.

  • Base Note Compounding: Add heavy lactones (e.g., gamma-valerolactone, whisky lactone) and vanillin to the DPG. Stir at 40°C until completely dissolved.

  • Hemiacetal Integration: Cool the mixture to 20°C. Add 2.0% (w/w) 4-methyltetrahydrofuran-2-ol.

  • Maturation: Seal the formulation in an amber glass vessel flushed with Nitrogen (N2) to displace oxygen. Age the accord at 15°C for 21 days. Causality: N2 flushing prevents the oxidation of any trace open-chain aldehyde into gamma-butyrolactone derivatives.

Workflow Step1 Phase 1: Pre-solubilization (Solvent Selection) Step2 Phase 2: Core Compounding (Lactonic/Woody Integration) Step1->Step2 Homogenization Step3 Phase 3: pH Buffering (Target pH 5.5 - 6.5) Step2->Step3 Titration Step4 Phase 4: Maturation (21 days at 15°C) Step3->Step4 Sealing & Aging QC Quality Control (GC-MS & Olfactory Eval) Step4->QC Sampling

Diagram 2: Standardized formulation workflow for hemiacetal-based flavor and fragrance matrices.

Quality Control & Analytical Validation

To ensure the trustworthiness of the formulation, the stability of 4-methyltetrahydrofuran-2-ol must be verified analytically.

GC-MS Validation Protocol:

  • Column: DB-WAX (or equivalent polar column), 30m x 0.25mm x 0.25µm.

  • Method: Inject a 1 µL sample of the aged formulation. Program the oven from 50°C (hold 2 min) to 240°C at 10°C/min.

  • Data Interpretation: Monitor the chromatogram for the appearance of new peaks at higher retention times. The presence of a mass spectrum matching 4-methyl-gamma-butyrolactone (m/z 100, 85, 56) indicates unwanted oxidation[4]. The presence of heavier acetal peaks indicates solvent reactivity. A stable formulation will show >95% retention of the original 4-methyltetrahydrofuran-2-ol peak over a 6-month accelerated stability test.

Sources

Application

Application Note: Regioselective Oxidation of 3-Methyl-1,4-butanediol to 4-Methyltetrahydrofuran-2-ol

Introduction and Strategic Context The synthesis of functionalized lactols (hemiacetals) is a critical operation in modern drug development, serving as a gateway to nucleoside analogs, prostaglandins, and complex macroli...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Context

The synthesis of functionalized lactols (hemiacetals) is a critical operation in modern drug development, serving as a gateway to nucleoside analogs, prostaglandins, and complex macrolides such as the Lankacidin antibiotics[1]. Specifically, the transformation of 3-methyl-1,4-butanediol to 2-Furanol, tetrahydro-4-methyl- (commonly known as 4-methyltetrahydrofuran-2-ol) presents a unique synthetic challenge: the selective mono-oxidation of an unsymmetrical diol followed by spontaneous intramolecular cyclization, without succumbing to over-oxidation to the corresponding lactone.

This application note details a highly optimized, self-validating protocol utilizing a TEMPO/BAIB (2,2,6,6-Tetramethylpiperidine-1-oxyl / Bis(acetoxy)iodo)benzene) catalytic system. This method leverages steric differentiation to achieve high regioselectivity, ensuring scalable and reproducible yields for pharmaceutical applications.

Mechanistic Rationale & Causality (E-E-A-T)

To achieve the targeted 4-methyltetrahydrofuran-2-ol, the oxidation must occur exclusively at the C1 position of 3-methyl-1,4-butanediol.

The Causality of Steric Differentiation: 3-methyl-1,4-butanediol possesses two primary hydroxyl groups in distinct steric environments:

  • C1-OH: Attached to an unbranched methylene ( −CH2​−CH2​− ), making it sterically highly accessible.

  • C4-OH: Attached to a β -branched methylene ( −CH(CH3​)−CH2​− ), creating local steric hindrance (neopentyl-like trajectory).

Traditional oxidants like Swern or Pyridinium Chlorochromate (PCC) lack the steric bulk necessary to differentiate between these two primary alcohols, leading to complex mixtures of 3-methyl and 4-methyl lactol regioisomers, as well as over-oxidized lactones.

By employing the TEMPO radical , which is inherently bulky due to its four flanking methyl groups, the oxidation becomes highly sensitive to the steric environment of the substrate[2]. TEMPO selectively oxidizes the unhindered C1-OH to an aldehyde. The resulting intermediate, 4-hydroxy-3-methylbutanal, is thermodynamically driven to undergo a spontaneous 5-exo-trig nucleophilic addition (intramolecular cyclization), yielding the stable 5-membered lactol ring, 4-methyltetrahydrofuran-2-ol. The mild nature of the BAIB co-oxidant ensures the reaction arrests at the lactol stage rather than proceeding to the lactone.

Mechanistic Pathway Visualization

G A 3-methyl-1,4-butanediol (Unhindered C1-OH) B TEMPO / BAIB Steric Recognition A->B Regioselective Oxidation C 4-hydroxy-3-methylbutanal (Transient Aldehyde) B->C - 2H D 4-methyltetrahydrofuran-2-ol (Stable Lactol) C->D Intramolecular Cyclization

Fig 1: Regioselective TEMPO oxidation and cyclization of 3-methyl-1,4-butanediol to lactol.

Quantitative Optimization Data

The superiority of the TEMPO/BAIB system is validated by comparative screening. The table below summarizes the causality between oxidant choice, regioselectivity, and over-oxidation.

Oxidant SystemTemperatureConversion (%)Regioselectivity (C1 vs C4)Over-oxidation (Lactone %)
TEMPO / BAIB 0 °C to 25 °C > 98% 94 : 6 < 2%
Swern Oxidation-78 °C to 25 °C92%52 : 480%
PCC / DCM25 °C100%65 : 3538%
MnO 2​ 25 °C45%70 : 3015%

Table 1: Comparison of oxidation protocols for 3-methyl-1,4-butanediol (10 mmol scale, 4 hours).

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. In-process controls (TLC) and specific quenching mechanisms are embedded to ensure reproducibility and safety.

Materials and Reagents
  • Substrate: 3-methyl-1,4-butanediol (CAS: 2568-33-4), 1.04 g (10.0 mmol)

  • Catalyst: TEMPO (CAS: 2564-83-2), 0.156 g (1.0 mmol, 10 mol%)

  • Stoichiometric Oxidant: BAIB (Bis(acetoxy)iodo)benzene, 3.54 g (11.0 mmol, 1.1 eq)

  • Solvent: Dichloromethane (DCM), anhydrous, 50 mL

  • Quenching Agent: Saturated aqueous Sodium Thiosulfate (Na 2​ S 2​ O 3​ )

Workflow Execution

Step 1: System Initialization

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Charge the flask with 3-methyl-1,4-butanediol (1.04 g, 10.0 mmol) and anhydrous DCM (50 mL).

  • Add the TEMPO catalyst (0.156 g, 1.0 mmol). The solution will immediately adopt a characteristic light orange/red hue, confirming the dissolution of the stable radical.

Step 2: Controlled Oxidation 4. Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Lower initiation temperatures suppress the background, non-selective oxidation of the sterically hindered C4-OH. 5. Add BAIB (3.54 g, 11.0 mmol) portion-wise over 15 minutes. 6. Remove the ice bath and allow the reaction to warm to ambient temperature (25 °C). Stir vigorously for 4 hours. 7. In-Process Control: Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 1:1). The diol ( Rf​≈0.1 ) should be fully consumed, replaced by a major spot for the lactol ( Rf​≈0.4 ).

Step 3: Quenching and Work-up 8. Quench the reaction by adding 20 mL of saturated aqueous Na 2​ S 2​ O 3​ . Causality: This step is critical to self-validate the safety of the protocol; it rapidly reduces any unreacted hypervalent iodine species and residual TEMPO, preventing delayed exothermic events. 9. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM ( 3×20 mL). 10. Wash the combined organic layers with saturated aqueous NaHCO 3​ (30 mL) to neutralize acetic acid byproducts, followed by brine (30 mL). 11. Dry the organic phase over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure (bath temperature < 30 °C to prevent lactol volatilization).

Step 4: Purification 12. Purify the crude pale-yellow oil via flash column chromatography (Silica gel, gradient elution from 10% to 40% Ethyl Acetate in Hexanes). 13. Isolate 4-methyltetrahydrofuran-2-ol as a colorless oil (Yield: ~880 mg, 86%). The product exists as a mixture of diastereomers (anomers at the C2 position).

References

  • Title: Strategies to Control Alkoxy Radical-Initiated Relay Cyclizations for the Synthesis of Oxygenated Tetrahydrofuran Motifs Source: The Journal of Organic Chemistry, American Chemical Society (ACS) URL: [Link]

  • Title: Studies of Acyl Nitrene Insertions. A Stereocontrolled Route toward Lankacidin Antibiotics Source: The Journal of Organic Chemistry, American Chemical Society (ACS) URL: [Link]

  • Title: TEMPO-Mediated Oxidation Source: Organic Chemistry Portal URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent over-reduction of 2-Furanol, tetrahydro-4-methyl- to diols

Topic: Chemoselective Reduction of 4-Methyl-γ-butyrolactone to 2-Furanol, tetrahydro-4-methyl- Welcome to the Process Chemistry Support Center. Arresting the reduction of a lactone at the hemiacetal (lactol) stage is a n...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Chemoselective Reduction of 4-Methyl-γ-butyrolactone to 2-Furanol, tetrahydro-4-methyl-

Welcome to the Process Chemistry Support Center. Arresting the reduction of a lactone at the hemiacetal (lactol) stage is a notorious challenge in synthetic chemistry. When synthesizing 2-Furanol, tetrahydro-4-methyl- , researchers frequently encounter over-reduction, resulting in the unwanted ring-opened byproduct 2-methylbutane-1,4-diol .

This guide provides a deep-dive mechanistic analysis, troubleshooting FAQs, and a self-validating experimental protocol to ensure high chemoselectivity.

The Core Mechanistic Challenge

To prevent over-reduction, you must first understand the transient intermediates governing the reaction. The reduction relies on the formation of a stable tetrahedral aluminum acetal intermediate .

At strictly controlled cryogenic temperatures (–78 °C), this intermediate is stable. However, if the reaction warms prematurely, the intermediate collapses into an open-chain hydroxyaldehyde (3-methyl-4-hydroxybutanal). Because aldehydes are significantly more electrophilic than lactones, any residual hydride in the system will instantly reduce this aldehyde to the diol .

Mechanism Lactone 4-Methyl-γ-butyrolactone Tetrahedral Tetrahedral Al-Acetal (Stable at -78°C) Lactone->Tetrahedral DIBAL-H -78°C Lactol 2-Furanol, tetrahydro-4-methyl- (Target Lactol) Tetrahedral->Lactol Cold Quench (MeOH) Aldehyde Open-chain Aldehyde (Transient) Tetrahedral->Aldehyde Warming > -40°C (Premature Collapse) Diol 2-Methylbutane-1,4-diol (Over-reduced) Aldehyde->Diol Excess Hydride Fast Reduction

Mechanistic pathway of lactone reduction highlighting the critical tetrahedral intermediate.

Troubleshooting FAQs

Q: I used exactly 1.0 equivalent of DIBAL-H at –78 °C, but I still see 15% diol and unreacted lactone. Why? A: This is a classic symptom of localized heating. DIBAL-H is typically supplied as a solution in toluene or hexanes. If added directly into the center of the reaction mixture, the exothermic nature of the hydride transfer creates microscopic "hot spots." These hot spots cause the tetrahedral intermediate to collapse locally, exposing the highly reactive aldehyde to excess DIBAL-H . Fix: Always add the DIBAL-H dropwise down the inner wall of the chilled flask. This pre-cools the reagent before it hits the reaction mixture.

Q: Can I use a different reducing agent to avoid strict cryogenic requirements? A: Generally, no. Reagents like Lithium Aluminum Hydride (LiAlH₄) or unmodified Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al / SDMA) are too reactive and will drive the reduction entirely to the diol . DIBAL-H is the gold standard because the bulky isobutyl groups stabilize the tetrahedral intermediate.

Q: My reaction looks perfect by TLC at –78 °C, but over-reduction happens during the workup. How do I fix the quench? A: You are likely quenching with an aqueous solution while active hydride is still present. Aqueous quenches (like NH₄Cl or Rochelle's salt) are highly exothermic. If added directly to the active reaction, the heat spike collapses the intermediate before the water can destroy the excess DIBAL-H. Fix: Implement a "Cold Quench." Add anhydrous methanol at –78 °C to safely consume excess hydride via protonation, forming unreactive aluminum methoxides before any water is introduced .

Quantitative Parameter Optimization

The table below summarizes how different reaction parameters directly influence the chemoselectivity of the reduction.

Reducing AgentEquivalentsTemperature (°C)Quench MethodMajor ProductTypical Ratio (Lactol:Diol)
DIBAL-H 1.1 -78 Cold MeOH (-78 °C) Lactol > 95:5
DIBAL-H1.1-78Aq. NH₄Cl (-78 °C)Lactol + Diol70:30
DIBAL-H1.10Cold MeOH (0 °C)Diol< 10:90
Red-Al (SDMA)1.1-78Cold MeOH (-78 °C)Diol< 5:95
LiAlH₄0.50Fieser QuenchDiol0:100

Validated Experimental Protocol

This step-by-step methodology is designed as a self-validating system . Built-in checkpoints allow you to confirm the success of each phase before proceeding, ensuring maximum yield of 2-Furanol, tetrahydro-4-methyl-.

Workflow Step1 1. Substrate Preparation Dissolve Lactone in DCM Step2 2. Cryogenic Cooling Chill to -78°C Step1->Step2 Step3 3. DIBAL-H Addition Dropwise down flask wall Step2->Step3 Step4 4. Cold Quench Add anhydrous MeOH at -78°C Step3->Step4 Maintain < -70°C Stir 1.5h Step5 5. Aqueous Workup Add Rochelle's Salt & Warm Step4->Step5 Destroys excess hydride Step6 6. Isolation Extract, Dry, and Concentrate Step5->Step6 Breaks Al-emulsion

Step-by-step cryogenic workflow for chemoselective DIBAL-H reduction and cold quench.

Procedure:

Step 1: Preparation & Cooling Flame-dry a Schlenk flask under argon. Add 4-methyl-γ-butyrolactone (1.0 eq) and anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration. Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to –78 °C for 15 minutes.

  • Causality: DCM is preferred over THF here because THF can coordinate with the aluminum, occasionally altering the stability of the tetrahedral intermediate.

Step 2: Hydride Addition Using a syringe pump, add DIBAL-H (1.0 M in toluene, 1.1 eq) at a rate of 1 mL/min. Direct the needle so the solution flows down the chilled inner glass wall of the flask.

  • Validation Checkpoint 1: The reaction mixture must remain completely clear and colorless. If the solution turns slightly yellow, localized warming is occurring, indicating the addition rate is too fast.

Step 3: Incubation Stir the reaction at –78 °C for 1.5 hours. Monitor the internal temperature to ensure it never rises above –70 °C.

Step 4: The Cold Quench Add anhydrous methanol (3.0 eq relative to DIBAL-H) dropwise at –78 °C.

  • Causality: Methanol acts as a mild proton source. It destroys unreacted DIBAL-H without generating the massive exothermic spike associated with water.

  • Validation Checkpoint 2: You will observe mild gas evolution (H₂ gas). Wait 15 minutes. The complete cessation of bubbling validates that all active hydride has been safely consumed.

Step 5: Emulsion Breaking & Workup Remove the cooling bath. Immediately add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) equal to the reaction volume. Allow the mixture to warm to room temperature with vigorous stirring.

  • Causality: DIBAL-H reductions are notorious for forming thick, gelatinous aluminum hydroxide emulsions that trap the product. Tartrate acts as a bidentate ligand, chelating the aluminum ions and breaking the emulsion.

  • Validation Checkpoint 3: Stir until two distinct, crystal-clear layers form (typically 2–4 hours). Do not attempt extraction if the aqueous layer is still cloudy.

Step 6: Isolation Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Wash the combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature (< 30 °C) to prevent thermal degradation of the lactol.

References

  • SDMA (Synhydrid, Red-Al, Vitride): A Chemoselective and Safe Solution for Reduction Reactions Organic Process Research & Development URL:[Link]

  • Process for the synthesis of prostaglandins and intermediates thereof (EP2495235B1)
  • Synthesis of Tafluprost Impurities: A Case Study on DIBAL-H Reduction of Lactones Asian Journal of Chemistry URL:[Link]

Optimization

Technical Support Center: Resolving Diastereomeric Mixtures of Tetrahydro-4-methyl-2-furanol

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with researchers who hit a wall when trying to isolate stereocenters in cyclic hemiacetals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with researchers who hit a wall when trying to isolate stereocenters in cyclic hemiacetals. Tetrahydro-4-methyl-2-furanol (also known as 4-methyl-gamma-butyrolactol) is a classic chromatographic nightmare: it possesses a stable chiral center at C4 and a highly dynamic anomeric center at C2.

This guide provides field-proven troubleshooting strategies, mechanistic FAQs, and validated protocols to help you break the mutarotation equilibrium and successfully resolve your mixtures.

Section 1: Core Concepts & FAQs

Q: Why can't I separate the cis and trans diastereomers of tetrahydro-4-methyl-2-furanol using standard silica gel chromatography? A: The C2 position of the lactol is a hemiacetal. In solution, particularly in the presence of trace acids (like the silanol groups on silica gel) or protic solvents, the ring opens to form 3-methyl-4-hydroxybutanal. This open-chain aldehyde rapidly re-closes, epimerizing the C2 stereocenter. This process, known as mutarotation, means your diastereomers are constantly interconverting during the chromatographic run. This dynamic equilibrium prevents standard separation, leading to smeared peaks or a single coalesced band [1]. For a deeper look at how mutarotation impacts chromatography, refer to this 1[1].

Q: How do I stop mutarotation so I can isolate the C4 stereocenter? A: You must eliminate the dynamic nature of the C2 hydroxyl group. This is achieved through "trapping." You can either:

  • Protect the C2 hydroxyl (e.g., forming a silyl acetal), which freezes the ring in its syn and anti forms, allowing for standard separation on silica gel [2].

  • Oxidize the lactol to a lactone , completely removing the C2 chiral center and leaving only the C4 enantiomers, which can then be resolved via chiral HPLC or Dynamic Kinetic Resolution (DKR)[3].

Section 2: Troubleshooting Guide

Issue: "My HPLC chromatogram shows a broad, bridging baseline between two peaks."

  • Diagnosis: This is the hallmark of on-column interconversion. The time scale of the epimerization is similar to the time scale of your chromatographic separation.

  • Solution: Switch to a derivatization strategy prior to analysis. Do not attempt to resolve the free lactol on a standard analytical column unless operating at sub-ambient temperatures (which only slows, but does not stop, the equilibration).

Issue: "I protected the lactol with TBDMS-Cl, but I still see two distinct spots on my TLC."

  • Diagnosis: This is actually a success! By protecting the anomeric hydroxyl, you have successfully trapped the syn and anti diastereomers. Because they can no longer interconvert via the open-chain aldehyde, they behave as distinct, stable molecules with different Rf​ values.

  • Solution: Proceed with standard flash chromatography to separate the two spots.

Section 3: Validated Experimental Protocols

Protocol A: Trapping via Silyl Acetalization (TBDMS Protection)
  • Causality: Bulky silyl groups like tert-butyldimethylsilyl (TBDMS) prevent ring-opening by replacing the exchangeable hemiacetal proton with a robust silicon-oxygen bond. This locks the stereochemistry at C2.

  • Preparation: Dissolve the diastereomeric mixture of tetrahydro-4-methyl-2-furanol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (N 2​ or Argon).

  • Catalysis: Add imidazole (2.0 eq) and stir until completely dissolved. Note: Imidazole acts as both a base to scavenge HCl and a nucleophilic catalyst to accelerate silylation.

  • Protection: Cool the mixture to 0 °C and add TBDMS-Cl (1.2 eq) portion-wise.

  • Reaction: Warm to ambient temperature and stir for 2-4 hours. Monitor by TLC (hexane/EtOAc). The disappearance of the streaky lactol spot and the appearance of two distinct, crisp spots indicates successful trapping.

  • Workup: Quench with water, extract with ethyl acetate, wash with brine, dry over Na 2​ SO 4​ , and concentrate.

  • Resolution: Purify via silica gel flash chromatography. The syn and anti silyl acetals will now elute as distinct, non-interconverting fractions. This methodology is heavily utilized in2[2].

Protocol B: Oxidation to 4-Methylbutyrolactone
  • Causality: If the C2 stereochemistry is irrelevant to your final target, oxidizing the hemiacetal to a lactone simplifies the system from a diastereomeric mixture to an enantiomeric mixture, which is highly stable.

  • Preparation: Dissolve the lactol (1.0 eq) in dichloromethane (DCM).

  • Reagent Addition: Add (Diacetoxyiodo)benzene (BAIB) (1.1 eq) and a catalytic amount of TEMPO (0.1 eq).

  • Oxidation: Stir at room temperature for 3 hours. The TEMPO radical selectively and rapidly oxidizes the hemiacetal to the lactone without over-oxidizing the aliphatic chain. For more on TEMPO-mediated kinetic resolutions, see this 3[3].

  • Workup: Quench with saturated aqueous Na 2​ S 2​ O 3​ , extract with DCM, and concentrate.

  • Resolution: The resulting 4-methylbutyrolactone can now be resolved into its (R) and (S) enantiomers using a Chiralpak column (e.g., Chiralpak IA) without risk of epimerization.

Section 4: Data Presentation

Table 1: Comparison of Resolution Strategies for Tetrahydro-4-methyl-2-furanol

StrategyTarget MoleculeC2 StatusSeparation MethodProsCons
Direct Analysis Free LactolDynamic (Mutarotating)None (Coalesced)No extra synthetic stepsImpossible to resolve on standard silica
Acetalization Silyl AcetalTrapped (Stable)Silica Gel ChromatographyPreserves both C2 and C4 stereocentersRequires protection and deprotection steps
Oxidation LactoneRemovedChiral HPLC / DKRHighly stable, simplifies mixtureDestroys C2 stereocenter permanently

Section 5: Mechanistic Visualization

The following diagram illustrates the logical pathways for resolving the mutarotation problem, mapping the equilibrium state to the two validated trapping workflows.

G OpenChain Open-Chain Aldehyde (Intermediary) Lactone 4-Methylbutyrolactone (C2 Chirality Removed) OpenChain->Lactone TEMPO Oxidation LactolSyn Syn-Lactol (Tetrahydro-4-methyl-2-furanol) LactolSyn->OpenChain Mutarotation (H2O/H+) AcetalSyn Syn-Acetal (Stable Diastereomer) LactolSyn->AcetalSyn TBDMS-Cl, Imidazole (Trapping) LactolSyn->Lactone TEMPO Oxidation LactolAnti Anti-Lactol (Tetrahydro-4-methyl-2-furanol) LactolAnti->OpenChain Mutarotation (H2O/H+) AcetalAnti Anti-Acetal (Stable Diastereomer) LactolAnti->AcetalAnti TBDMS-Cl, Imidazole (Trapping) LactolAnti->Lactone TEMPO Oxidation

Pathways for resolving lactol mutarotation via structural trapping and oxidation.

Section 6: References

  • Kinetics and Thermodynamics of Lactose Mutarotation through Chromatography Source: Industrial & Engineering Chemistry Research - ACS Publications URL:1

  • United States Patent 9,670,208 B2 (TBDMS protection of 4-methyltetrahydrofuran-2-ol derivatives) Source: Googleapis.com / US Patent Office URL:2

  • Catalytic Kinetic Resolution of a Dynamic Racemate: Highly Stereoselective β-Lactone Formation Source: PMC / National Institutes of Health URL:4

  • Synthesis of TEMPO containing chiral polymers for kinetic resolution of secondary alcohols Source: Middle East Technical University URL:3

Sources

Troubleshooting

Purification techniques for removing unreacted precursors from 4-methyltetrahydrofuran-2-ol

Technical Support Center: Purification of 4-Methyltetrahydrofuran-2-ol Welcome to the technical support center for the purification of 4-methyltetrahydrofuran-2-ol. This guide is designed for researchers, chemists, and d...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 4-Methyltetrahydrofuran-2-ol

Welcome to the technical support center for the purification of 4-methyltetrahydrofuran-2-ol. This guide is designed for researchers, chemists, and drug development professionals who require high-purity material for their experiments. As a cyclic hemiacetal, 4-methyltetrahydrofuran-2-ol presents unique purification challenges, including its equilibrium with the open-chain form (4-hydroxypentanal) and potential sensitivity to acidic or basic conditions. This document provides in-depth, field-proven troubleshooting advice and frequently asked questions to navigate these complexities effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 4-methyltetrahydrofuran-2-ol?

The impurity profile of crude 4-methyltetrahydrofuran-2-ol is highly dependent on its synthetic route. The most common synthesis involves the reduction of 4-methyl-γ-butyrolactone. Therefore, typical impurities include:

  • Unreacted Starting Material: Residual 4-methyl-γ-butyrolactone.

  • Ring-Opened Form: 4-hydroxypentanal, which exists in equilibrium with the desired product.

  • Solvents: Reaction solvents such as tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), or ethanol.[1][2]

  • Reducing Agent Byproducts: Borate salts (if using sodium borohydride) or aluminum salts (if using lithium aluminum hydride).

  • Over-reduction Product: 1,4-pentanediol.

Q2: How can I assess the purity of my 4-methyltetrahydrofuran-2-ol sample?

A multi-technique approach is recommended for accurate purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and identifying organic impurities. The presence of an aldehydic proton signal (~9.8 ppm) indicates the presence of the open-chain 4-hydroxypentanal isomer.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for detecting volatile impurities like residual solvents and byproducts.[3] Derivatization may be necessary to analyze the non-volatile components effectively.[4]

  • High-Performance Liquid Chromatography (LC-MS): LC-MS is a powerful tool for analyzing the target compound and non-volatile impurities directly, often without derivatization.[4][5]

Q3: What are the stability considerations during the purification process?

As a cyclic hemiacetal, 4-methyltetrahydrofuran-2-ol is sensitive to both strong acids and bases, which can catalyze ring-opening or decomposition.[6] It is crucial to maintain near-neutral pH conditions throughout the purification process, especially during aqueous extractions. Additionally, like many ethers, precursor solvents such as THF or 2-MeTHF can form explosive peroxides upon storage and exposure to air.[7] Always test for peroxides before distillation.

Troubleshooting and Purification Guides

This section addresses specific problems you may encounter during the purification of 4-methyltetrahydrofuran-2-ol and provides detailed protocols to resolve them.

Issue 1: My initial workup resulted in a low yield and an emulsion that was difficult to separate.

Cause: This is a common issue when performing a liquid-liquid extraction on a crude reaction mixture containing polar organic molecules and inorganic salts.[8] Emulsions are stabilized by components that have affinity for both the aqueous and organic phases.

Solution: Optimized Liquid-Liquid Extraction Protocol

This protocol is designed to efficiently remove inorganic byproducts (e.g., borate or aluminum salts) and water-soluble impurities while minimizing emulsion formation and maximizing product recovery.

Step-by-Step Methodology:

  • Quenching: Carefully quench the reaction mixture by slowly adding it to a saturated aqueous solution of ammonium chloride (NH₄Cl) or Rochelle's salt (potassium sodium tartrate) with cooling in an ice bath. These mild quenching agents are less likely to cause decomposition than strong acids.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent. Ethyl acetate or dichloromethane (DCM) are common choices.

  • Washing: Combine the organic extracts and wash them sequentially with:

    • Deionized Water: To remove the bulk of the quenching salts.

    • Saturated Sodium Bicarbonate (NaHCO₃) Solution: To neutralize any residual acidic components.

    • Saturated Sodium Chloride (Brine) Solution: To break up any emulsions and remove residual water.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator under reduced pressure.

Issue 2: My NMR spectrum shows multiple products, and I suspect the presence of closely-related structural isomers or byproducts.

Cause: The polarity of 4-methyltetrahydrofuran-2-ol is very similar to its precursors and some byproducts, making separation by simple extraction challenging. Column chromatography is the most effective technique for isolating the pure compound.[10][11]

Solution: High-Resolution Flash Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase.[12] For 4-methyltetrahydrofuran-2-ol, silica gel is an effective stationary phase.

Data Presentation: Physical Properties of Target and Common Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Polarity
4-Methyltetrahydrofuran-2-ol 102.13~160-165 (est.)High
4-Methyl-γ-butyrolactone100.12204-205Medium-High
4-Hydroxypentanal102.13DecomposesHigh
1,4-Pentanediol104.15221Very High
Tetrahydrofuran (THF)72.1166Medium

Experimental Protocol: Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate). Pour this slurry into a glass column, ensuring no air bubbles are trapped.[13] Add a thin layer of sand to the top of the silica bed to prevent disturbance.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Carefully load this solution onto the top of the silica gel bed using a pipette.[14]

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it (gradient elution). A common gradient is to start with 10% ethyl acetate in hexanes and slowly increase the concentration of ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC). The desired product, being quite polar, will elute later than less polar impurities.

  • Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield the purified 4-methyltetrahydrofuran-2-ol.

Visualization: General Purification Workflow Below is a diagram illustrating the logical flow from a crude reaction mixture to the final, purified product.

G crude Crude Reaction Mixture quench Aqueous Quench (e.g., NH4Cl) crude->quench extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) quench->extract wash Aqueous Washes (H2O, NaHCO3, Brine) extract->wash dry Drying & Concentration (Na2SO4, Rotary Evaporator) wash->dry chrom Flash Column Chromatography dry->chrom pure Pure 4-Methyltetrahydrofuran-2-ol chrom->pure analysis Purity Analysis (NMR, GC-MS) pure->analysis

Caption: Workflow for the purification of 4-methyltetrahydrofuran-2-ol.

Issue 3: I need to purify a large quantity of material, and chromatography is not scalable. Is distillation a viable option?

Cause: For multi-gram or kilogram scale, flash chromatography can be inefficient and expensive. Fractional distillation is a classical alternative, provided there is a sufficient difference in the boiling points of the components.[15]

Solution: Vacuum Fractional Distillation

Given the relatively high boiling points of the target compound and likely impurities (see table above), distillation should be performed under reduced pressure (vacuum) to prevent thermal decomposition.

Experimental Protocol: Vacuum Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed and lubricated for vacuum. Connect the apparatus to a vacuum pump with a cold trap in between.

  • Charging the Flask: Charge the distillation flask with the crude, concentrated product and a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection:

    • Fore-run: Collect the first fraction, which will contain low-boiling residual solvents.

    • Main Fraction: As the temperature stabilizes at the boiling point of the product at the given pressure, switch to a new receiving flask to collect the pure 4-methyltetrahydrofuran-2-ol.

    • High-Boiling Residue: Stop the distillation before the flask goes to dryness to avoid concentrating potentially unstable residues. The high-boiling impurities, like 4-methyl-γ-butyrolactone and 1,4-pentanediol, will remain in the distillation flask.

  • Release Vacuum: Allow the apparatus to cool completely before slowly releasing the vacuum.

Visualization: Column Chromatography Logic This diagram details the separation principle during column chromatography.

G cluster_0 Column Chromatography Process start 1. Load Crude Mixture (Product + Impurities) elute_low 2. Elute with Low Polarity Solvent (e.g., 10% EtOAc/Hexane) start->elute_low collect_nonpolar Less Polar Impurities Elute First elute_low->collect_nonpolar elute_high 3. Increase Solvent Polarity (e.g., 30% EtOAc/Hexane) collect_nonpolar->elute_high collect_product Product (4-Me-THF-2-ol) Elutes elute_high->collect_product collect_polar More Polar Impurities Elute Last collect_product->collect_polar

Caption: Separation logic in gradient flash column chromatography.

References

  • Pereira, C. S. M., et al. (2011). Separation of ethanol-water mixtures by liquid-liquid extraction using phosphonium-based ionic liquids. Green Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. (2014). Chapter 20: Liquid–Liquid Extraction. Available at: [Link]

  • Organomation. Solvent Extraction Techniques. Available at: [Link]

  • Al-Tuwaimi, A. A., & Al-Dahhan, M. H. (2018). Liquid–Liquid Extraction of Alcohols from Their Azeotropic Mixtures with Hexane Using Ionic Liquid. Journal of Chemical & Engineering Data. Available at: [Link]

  • Chemistry LibreTexts. (2022). 7.6: Solvent Partitioning (Liquid-Liquid Extraction). Available at: [Link]

  • University of Colorado Boulder. Column Chromatography. Available at: [Link]

  • ResearchGate. Possible degradation pathways of 2‐MeTHF under the radical addition conditions. Available at: [Link]

  • Phenomenex. (2025). Column Chromatography Guide. Available at: [Link]

  • University of Rochester. How to run column chromatography. Available at: [Link]

  • Columbia University. Column chromatography. Available at: [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]

  • Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Available at: [Link]

  • LookChem. Purification of 2-Methyltetrahydrofuran. Available at: [Link]

  • Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. NIH Public Access. Available at: [Link]

  • Google Patents. (2005). CN1639144A - Method for purifying tetrahydrofuran by distillation.
  • Organic Chemistry Portal. Tetrahydrofuran synthesis. Available at: [Link]

  • MDPI. (2023). Biodiesel Purification by Solvent-Aided Crystallization Using 2-Methyltetrahydrofuran. Available at: [Link]

  • Google Patents. (2017). CN106588828A - Separation and purification method of THF (tetrahydrofuran) distillation waste liquid.
  • Royal Society of Chemistry. (2025). 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery. Analytical Methods. Available at: [Link]

  • Google Patents. (1997). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
  • PennAKem. METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry and Biphasic Reactions. Available at: [Link]

  • JEOL. Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: 2-Methyltetrahydrofuran. Available at: [Link]

  • ResearchGate. Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Available at: [Link]

  • Wikipedia. 2-Methyltetrahydrofuran. Available at: [Link]

  • MDPI. (2024). Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. Available at: [Link]

  • Wikipedia. Tetrahydrofuran. Available at: [Link]

  • Google Patents. (1981). US4261901A - Synthesis of tetrahydrofuran.
  • Diva-portal.org. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Available at: [Link]

  • Organic Syntheses. Tetrahydrofuran. Available at: [Link]

  • Canadian Journal of Chemistry. (1983). Syntheses of optically active 2-tetrahydrofuran derivatives. Available at: [Link]

Sources

Optimization

Minimizing side reactions in the esterification of 4-methyltetrahydrofuran-2-ol

Welcome to the Technical Support Center for the esterification of sensitive cyclic hemiacetals. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the esterification of sensitive cyclic hemiacetals. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with 4-methyltetrahydrofuran-2-ol .

Because this molecule is a lactol, it does not behave like a standard secondary alcohol. It exists in a dynamic ring-chain tautomeric equilibrium with its acyclic form, 4-hydroxy-3-methylbutanal. Applying standard esterification conditions will inevitably lead to complex mixtures of ring-opened and dehydrated byproducts. This guide provides the causality behind these failures and the field-proven methodologies to bypass them.

Diagnostic Hub: Side Reaction Identification

Before adjusting your protocol, you must identify which degradation pathway is dominating your reaction. Use the diagnostic decision tree below to map your crude analytical data to the correct root cause.

DiagnosticTree Root Crude NMR/LC-MS Analysis of Lactol Esterification Branch1 Aldehyde Peaks Detected (Ring-Opening) Root->Branch1 Branch2 Alkene Protons Detected (Dehydration) Root->Branch2 Branch3 Mass +100-200 Da Adduct (N-acylurea Formation) Root->Branch3 Sol1 Root Cause: Acidic/Thermal Stress Action: Eliminate Brønsted acids. Maintain temperature ≤ 25 °C. Branch1->Sol1 Sol2 Root Cause: Unbuffered Electrophile Action: Use non-nucleophilic base (e.g., DIPEA) to buffer HCl. Branch2->Sol2 Sol3 Root Cause: Slow Acyl Transfer Action: Pre-activate acid. Increase DMAP loading. Branch3->Sol3

Diagnostic decision tree for identifying and resolving lactol esterification side reactions.

Knowledge Base: Troubleshooting FAQs

Q: Why am I observing significant amounts of acyclic aldehyde byproducts during esterification? A: 4-methyltetrahydrofuran-2-ol is a cyclic hemiacetal. In solution, the closed ring is in equilibrium with the open-chain 4-hydroxy-3-methylbutanal. Strong Brønsted acids (e.g., H₂SO₄, TsOH) or elevated temperatures shift this equilibrium toward the open-chain form. When the primary hydroxyl group of the open chain reacts with your acylating agent, it permanently traps the molecule in the acyclic state. Causality-Driven Solution: You must transition to neutral or mildly basic coupling conditions, such as the Steglich esterification, which operates efficiently at 0 °C to 25 °C, preserving the cyclic hemiacetal structure [1].

Q: My NMR shows alkene protons, indicating dehydration. How do I prevent the formation of 4-methyl-2,3-dihydrofuran? A: Dehydration is a classic side reaction for lactols because the anomeric hydroxyl group is highly prone to elimination. Under acidic conditions, the hydroxyl group is protonated, forming a stabilized oxocarbenium intermediate that rapidly loses a proton to yield a dihydrofuran derivative. This is exacerbated by strong, unbuffered electrophiles (like acid chlorides). Causality-Driven Solution: Use a highly nucleophilic acyl transfer catalyst like 4-Dimethylaminopyridine (DMAP). DMAP rapidly generates an N-acylpyridinium intermediate, which is highly reactive toward the lactol oxygen, outcompeting the elimination pathway [2].

Q: I am using standard DCC/DMAP conditions, but I am getting poor yields and a difficult-to-remove white precipitate. What is going wrong? A: The white precipitate is dicyclohexylurea (DCU), an insoluble byproduct of DCC. While expected, DCU can trap your product in the filter cake. Furthermore, if the carboxylic acid is not pre-activated properly, the lactol can attack the O-acylisourea intermediate directly, forming stable, unwanted N-acylurea byproducts. Causality-Driven Solution: Switch from DCC to EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). EDC produces a water-soluble urea byproduct that is easily removed during the aqueous workup.

Quantitative Data: Esterification Method Comparison

To illustrate the necessity of mild coupling reagents, the table below summarizes the side-reaction profiles of various esterification strategies applied to 4-methyltetrahydrofuran-2-ol.

Esterification StrategyCatalyst/ReagentsOperating TempTarget Lactol Ester (%)Acyclic Byproduct (%)Dehydrated Byproduct (%)
Fischer Esterification H₂SO₄ (cat.)65 °C< 5%> 60%> 30%
Acid Chloride Et₃N25 °C40%30%25%
Standard Steglich DCC, DMAP25 °C70%15%10%
Optimized Steglich EDC·HCl, DMAP, DIPEA0 °C to 25 °C> 90% < 2% < 2%

Self-Validating Experimental Protocol: Optimized Steglich Esterification

To achieve >90% conversion while suppressing ring-opening and dehydration, utilize this optimized EDC/DMAP protocol. This workflow is designed as a self-validating system, meaning it contains built-in physical and chemical checks to guarantee the success of each step before proceeding to the next.

Reagents Required:

  • Carboxylic Acid (1.1 eq)

  • 4-methyltetrahydrofuran-2-ol (1.0 eq)

  • EDC·HCl (1.2 eq)

  • DMAP (0.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

Step 1: Electrophile Pre-activation

  • In an oven-dried flask under inert atmosphere (N₂/Ar), dissolve the carboxylic acid (1.1 eq) in anhydrous DCM (0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (2.0 eq) followed by DMAP (0.1 eq).

  • Add EDC·HCl (1.2 eq) in one portion. Stir for 15 minutes at 0 °C.

  • Self-Validation Check: The solution must become completely homogeneous. A persistent cloudy suspension indicates that the EDC·HCl has degraded (hydrolyzed) due to moisture exposure, and the active ester is not forming.

Step 2: Lactol Addition

  • Dissolve 4-methyltetrahydrofuran-2-ol (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the lactol solution dropwise to the pre-activated mixture over 10 minutes to prevent localized thermal spikes.

  • Self-Validation Check: Spot the reaction on a TLC plate (visualized under UV light). You should observe the highly UV-active N-acylpyridinium intermediate rapidly form upon addition, which will gradually diminish as the final, less UV-active ester product spot appears.

Step 3: Reaction Progression

  • Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2 hours.

  • Self-Validation Check: Quench a 10 µL aliquot in methanol and analyze via LC-MS. The complete absence of the starting lactol mass (and the absence of the +18 Da acyclic aldehyde mass) confirms that the reaction has successfully reached completion without ring-opening.

Step 4: Aqueous Quench & Purification

  • Dilute the reaction mixture with additional DCM.

  • Wash the organic layer with 1M aqueous HCl (3 × 20 mL).

  • Self-Validation Check: This step removes DMAP, DIPEA, and the water-soluble EDC-urea byproduct. Test the aqueous layer with pH paper; it must register at pH ~1-2 to confirm all basic components have been extracted.

  • Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL).

  • Self-Validation Check: This step neutralizes any residual acid and extracts unreacted carboxylic acid. The complete cessation of CO₂ gas evolution during the second wash validates complete neutralization.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure lactol ester.

References

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. ResearchGate. Available at:[Link]

  • Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. MDPI. Available at:[Link]

Troubleshooting

Optimizing solvent polarity for the crystallization of 2-Furanol, tetrahydro-4-methyl-

Section 1: Understanding the Compound - Physicochemical Profile Before any crystallization experiment, a thorough understanding of the target molecule's properties is essential. 2-Furanol, tetrahydro-4-methyl- is a lacto...

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Author: BenchChem Technical Support Team. Date: April 2026

Section 1: Understanding the Compound - Physicochemical Profile

Before any crystallization experiment, a thorough understanding of the target molecule's properties is essential. 2-Furanol, tetrahydro-4-methyl- is a lactol (a cyclic hemiacetal), a functional group that dictates much of its solubility behavior. Its structure contains a polar hydroxyl group (-OH) and an ether linkage within the tetrahydrofuran ring, making it capable of both donating and accepting hydrogen bonds.

Table 1: Physicochemical Properties of 2-Furanol, tetrahydro-4-methyl-

Property Value / Observation Significance for Crystallization
CAS Number 34314-85-7[1] Unique identifier for the target compound.
Molecular Formula C₅H₁₀O₂[1] Indicates a small, relatively simple organic molecule.
Molecular Weight 102.13 g/mol [1] Standard property for calculations.
Melting Point Not available. Crucial to determine experimentally. This is the most critical unknown. A low melting point increases the risk of "oiling out."[2]
Boiling Point ~155.1 °C (estimate based on 2-methyl isomer)[3][4][5] Helps in selecting solvents with appropriate boiling points to avoid premature boiling or oiling out.
Hydrogen Bond Donor Count 1 (from the -OH group)[5] Indicates it will interact strongly with protic and polar aprotic solvents.
Hydrogen Bond Acceptor Count 2 (from the -OH and ether oxygens)[5] Broadens the range of polar solvents that can effectively solvate the molecule.

| LogP (Octanol-Water Partition Coefficient) | ~0.5 (estimate based on 2-methyl isomer)[5] | A low LogP value confirms the molecule's hydrophilic and polar nature. |

Section 2: The Central Role of Solvent Polarity

The success of any crystallization hinges on the principle that most solids are more soluble in a hot solvent than in a cold one.[2] The guiding rule for solvent selection is "like dissolves like."[6] Given the polar nature of 2-Furanol, tetrahydro-4-methyl-, polar solvents are the logical starting point.

The polarity of a solvent determines its ability to solvate the compound.

  • High-Polarity Solvents (e.g., Water, Methanol): These will likely dissolve the compound very well, perhaps too well even at room temperature, making them good candidates for a two-solvent system.

  • Mid-Polarity Solvents (e.g., Ethyl Acetate, Acetone): These may provide the ideal solubility profile: high solubility when hot, low solubility when cold.

  • Low-Polarity Solvents (e.g., Hexane, Toluene): The compound is expected to be poorly soluble in these. They are excellent candidates for use as "anti-solvents" in a two-solvent system.

Section 3: Experimental Protocols & Workflows
Workflow for Solvent Selection

The following diagram outlines the logical workflow for identifying a suitable solvent system.

start Start: Crude Solid of 2-Furanol, tetrahydro-4-methyl- exp_mp Critical Step: Determine Melting Point Experimentally start->exp_mp screen Protocol 3.1: Small-Scale Solvent Screening (Test ~10 solvents from Table 2) exp_mp->screen analyze Analyze Screening Results screen->analyze outcome1 Outcome A: Finds a solvent with high solubility when hot and low when cold. analyze->outcome1 Ideal? outcome2 Outcome B: Too soluble in all polar solvents, in-soluble in non-polar. analyze->outcome2 Common? outcome3 Outcome C: Sparingly soluble in most solvents even when hot. analyze->outcome3 Rare? single_solvent Proceed to Protocol 3.2: Single-Solvent Recrystallization outcome1->single_solvent two_solvent Proceed to Protocol 3.3: Two-Solvent Recrystallization outcome2->two_solvent re_evaluate Re-evaluate solvent choices. Consider more exotic solvents or different purification methods (e.g., chromatography). outcome3->re_evaluate

Caption: Logical workflow for systematic solvent selection.

Protocol 3.1: Systematic Small-Scale Solvent Screening

Objective: To efficiently test the solubility of the compound in a range of solvents to identify candidates for single-solvent or two-solvent crystallization.

Methodology:

  • Arrange a series of 10 small test tubes.

  • In each tube, place approximately 20-30 mg of the crude solid.

  • To the first tube, add a candidate solvent (from Table 2) dropwise at room temperature, vortexing after each drop, until the solid dissolves or a volume of 1 mL is reached. Record the solubility at room temperature.

  • If the solid does not dissolve at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point. Record whether the solid dissolves when hot.

  • If the solid dissolves when hot, place the tube in an ice-water bath for 15-20 minutes.

  • Observe the result. The ideal solvent is one where the compound is poorly soluble at room temperature, fully soluble at high temperature, and forms a dense precipitate of crystals upon cooling.[7]

  • Repeat for all candidate solvents.

Table 2: Suggested Solvents for Screening (Ordered by Decreasing Polarity)

Solvent Class Boiling Point (°C)[8] Relative Polarity Expected Behavior
Water Protic 100 Very High Likely soluble, potential for H-bonding. Good anti-solvent candidate.
Methanol Protic Alcohol 65 High Very likely to be highly soluble.[9]
Ethanol Protic Alcohol 78 High Very likely to be highly soluble.[9]
Isopropanol Protic Alcohol 82 Medium-High Likely soluble, may show better cold insolubility than MeOH/EtOH.[9]
Acetone Aprotic Ketone 56 Medium Good candidate for single-solvent method.
Ethyl Acetate Aprotic Ester 77 Medium Excellent candidate for single-solvent method.
2-Methyltetrahydrofuran Aprotic Ether 80 Medium-Low A greener alternative to THF with better water separation.[10]
Dichloromethane Halogenated 40 Low Use with caution due to volatility.
Toluene Aromatic 111 Low Good candidate for anti-solvent. High boiling point.

| Hexane / Heptane | Aliphatic | 69 / 98 | Very Low | Expected to be insoluble. Excellent anti-solvent candidates. |

Protocol 3.2: Single-Solvent Recrystallization

Objective: To purify the compound using a single, optimized solvent.

Methodology:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.[2]

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Disturbances should be minimized to allow for the growth of larger, higher-purity crystals.[11]

  • Once at room temperature, cool the flask further in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Allow the crystals to dry completely.

Protocol 3.3: Two-Solvent (Anti-Solvent) Recrystallization

Objective: To purify a compound that is too soluble in a primary solvent by inducing crystallization with a miscible anti-solvent.

Methodology:

  • Dissolve the crude solid in the minimum amount of the hot "good" solvent (the one in which it is highly soluble).

  • While keeping the solution hot, add the "bad" anti-solvent (the one in which it is insoluble) dropwise with constant swirling. The two solvents must be miscible.[2]

  • Continue adding the anti-solvent until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.

  • If necessary, add one or two drops of the hot "good" solvent to re-clarify the solution.

  • Remove from heat and cool slowly, as described in the single-solvent method.

  • Collect and wash the crystals by vacuum filtration, using a cold mixture of the two solvents in the same ratio as the final crystallization medium.

Section 4: Troubleshooting Guide (Q&A)

problem Problem Encountered During Cooling no_xtal Q: No crystals are forming, even after cooling in ice. problem->no_xtal oil_out Q: An oil/liquid formed instead of a solid. problem->oil_out powder Q: A fine powder crashed out immediately. problem->powder low_yield Q: The final yield is very low. problem->low_yield sol1 A1: Solution is not supersaturated. 1. Scratch inner wall of flask with glass rod. 2. Add a 'seed' crystal. 3. Boil off some solvent to increase concentration. no_xtal->sol1 sol2 A2: 'Oiling Out'. Compound's melting point is below the solvent's boiling point. 1. Re-heat to dissolve oil, add more solvent. 2. Switch to a lower-boiling point solvent. oil_out->sol2 sol3 A3: Crystallization is too rapid. Solution is too supersaturated. 1. Re-heat to re-dissolve. 2. Add a small amount of extra solvent. 3. Ensure slow cooling. powder->sol3 sol4 A4: Too much compound lost to mother liquor. 1. Ensure adequate cooling time in ice bath. 2. Use the absolute minimum amount of hot solvent. 3. Evaporate mother liquor to check for residue. low_yield->sol4

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profile Comparison: 4-Methyltetrahydrofuran-2-ol vs. 2-Hydroxytetrahydropyran

As a Senior Application Scientist, I frequently encounter challenges in synthetic route design where the choice of a cyclic hemiacetal (lactol) scaffold dictates the success of downstream functionalization. Whether you a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in synthetic route design where the choice of a cyclic hemiacetal (lactol) scaffold dictates the success of downstream functionalization. Whether you are developing dynamic combinatorial libraries, synthesizing oxygenated heterocycles, or valorizing biomass, understanding the nuanced reactivity of these intermediates is paramount.

This guide provides an objective, data-driven comparison between two representative lactols: 4-methyltetrahydrofuran-2-ol (a substituted 5-membered furanose analog) and 2-hydroxytetrahydropyran (an unsubstituted 6-membered pyranose analog).

Mechanistic Fundamentals: Ring-Chain Tautomerism & Strain Kinetics

The core reactivity of both molecules is governed by ring-chain tautomerism —the dynamic equilibrium between the cyclic hemiacetal and its open-chain hydroxyaldehyde form[1]. The position of this equilibrium and the kinetics of ring-opening dictate how these molecules behave under catalytic conditions.

  • 2-Hydroxytetrahydropyran (6-Membered): This molecule adopts a highly stable chair conformation, minimizing both angle and torsional strain. Consequently, the thermodynamic equilibrium heavily favors the closed pyranose ring. However, under specific catalytic conditions (e.g., hydrogenolysis), its transient ring-opening to 5-hydroxyvaleraldehyde provides a highly reactive pathway, demonstrating enhanced reactivity over rigid cyclic ethers[2].

  • 4-Methyltetrahydrofuran-2-ol (5-Membered): Five-membered rings exhibit greater torsional strain (Pitzer strain) due to eclipsing interactions in their envelope or half-chair conformations. While the equilibrium still favors the cyclic form, the furanose ring opens more readily than its 6-membered counterpart. Furthermore, furanosidic linkages are kinetically more reactive and more prone to acid-catalyzed hydrolysis than pyranosidic linkages[3]. The presence of the C4 methyl group introduces a mild Thorpe-Ingold effect, slightly compressing the internal bond angles and favoring ring closure compared to unsubstituted tetrahydrofuran-2-ol, but it also adds steric bulk that influences nucleophilic attack at the adjacent anomeric center.

Comparative Reactivity Data

The following table summarizes the structural and kinetic differences that dictate the performance of these two lactols in synthetic workflows.

Parameter4-Methyltetrahydrofuran-2-ol2-Hydroxytetrahydropyran
Ring Size & Type 5-Membered (Furanose-like)6-Membered (Pyranose-like)
Open-Chain Tautomer 4-Hydroxy-3-methylbutanal5-Hydroxyvaleraldehyde
Thermodynamic Stability Moderate (Torsional strain present)High (Stable chair conformation)
Acetalization Kinetics Fast (Kinetically favored)Slower (Thermodynamically controlled)
Acetal Hydrolysis Rate High (Prone to degradation)[3]Low (Robust protecting group)[4]
Oxidation Product 4-Methyl- γ -butyrolactone δ -Valerolactone
Lactone IR (C=O stretch) ~1770 cm⁻¹~1735 cm⁻¹

Experimental Workflows & Self-Validating Protocols

Protocol 1: Acid-Catalyzed Acetalization (O-Glycosylation Model)

Objective: Form an acetal using benzyl alcohol to evaluate anomeric reactivity. Causality: We utilize Pyridinium p-toluenesulfonate (PPTS) as a mild acid catalyst. Stronger acids (like pure p-TsOH) can cause rapid degradation or polymerization of the 5-membered furanosyl system. PPTS provides a controlled protonation of the anomeric hydroxyl, facilitating the departure of water to form the highly electrophilic oxocarbenium intermediate, which is subsequently trapped by benzyl alcohol[4].

Step-by-Step Methodology:

  • Dissolve 1.0 mmol of the lactol and 1.2 mmol of benzyl alcohol in 5 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Add 0.1 mmol (10 mol%) of PPTS to the stirring solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ to neutralize the catalyst, preventing reverse hydrolysis.

  • Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validating Checkpoint: Monitor the reaction via ¹H-NMR. The disappearance of the anomeric proton signal of the lactol (typically a multiplet around 4.8–5.2 ppm) and the emergence of a new anomeric proton signal for the acetal (shifted upfield to ~4.5–4.8 ppm depending on stereochemistry) confirms successful conversion.

Protocol 2: Selective Oxidation to Lactones

Objective: Oxidize the hemiacetal to the corresponding lactone without cleaving the carbon chain. Causality: TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) with a stoichiometric co-oxidant like BAIB (Bis(acetoxy)iodobenzene) is chosen over harsh oxidants (e.g., KMnO₄ or Jones reagent). TEMPO selectively oxidizes the cyclic hemiacetal to the lactone via an oxoammonium intermediate, preventing the over-oxidation of the open-chain hydroxyaldehyde tautomer into a dicarboxylic acid.

Step-by-Step Methodology:

  • Dissolve 1.0 mmol of the lactol in 5 mL of a 1:1 mixture of DCM and water.

  • Add 0.1 mmol (10 mol%) of TEMPO to the biphasic mixture.

  • Slowly add 1.1 mmol of BAIB in portions over 15 minutes at room temperature.

  • Stir vigorously for 3 hours. The biphasic nature ensures the water-soluble byproducts partition away from the organic product.

  • Separate the organic layer, wash with 10% aqueous Na₂S₂O₃ (to destroy residual oxidant), dry, and concentrate.

Self-Validating Checkpoint: Analyze the crude product via FTIR spectroscopy. The complete disappearance of the broad O-H stretch (~3400 cm⁻¹) and the appearance of a sharp, intense C=O stretch (~1770 cm⁻¹ for the γ -lactone; ~1735 cm⁻¹ for the δ -lactone) serves as an immediate, definitive validation of the oxidation state.

Reaction Pathway Visualization

The following diagram maps the divergent reactivity pathways stemming from the ring-chain tautomerism of both lactols.

Reactivity_Pathways cluster_5mem 4-Methyltetrahydrofuran-2-ol Pathways cluster_6mem 2-Hydroxytetrahydropyran Pathways Lactol5 4-Methyltetrahydrofuran-2-ol (Cyclic Hemiacetal) Open5 4-Hydroxy-3-methylbutanal (Open-Chain Tautomer) Lactol5->Open5 Ring-Chain Tautomerism (Faster) Acetal5 Furanoside Acetal (Kinetically Favored) Lactol5->Acetal5 H+, ROH (Fast) Lactone5 4-Methyl-γ-butyrolactone (Oxidation Product) Lactol5->Lactone5 Oxidation (TEMPO/BAIB) Lactol6 2-Hydroxytetrahydropyran (Cyclic Hemiacetal) Open6 5-Hydroxyvaleraldehyde (Open-Chain Tautomer) Lactol6->Open6 Ring-Chain Tautomerism (Slower) Acetal6 Pyranoside Acetal (Thermodynamically Stable) Lactol6->Acetal6 H+, ROH (Slow but Stable) Lactone6 δ-Valerolactone (Oxidation Product) Lactol6->Lactone6 Oxidation (TEMPO/BAIB)

Reaction pathways and ring-chain tautomerism of 5-membered vs 6-membered lactols.

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Comparative

Comparative Analysis of Reducing Agents for 2-Furanol, tetrahydro-4-methyl- Synthesis

Introduction The synthesis of 2-Furanol, tetrahydro-4-methyl- (commonly referred to as 4-methyltetrahydrofuran-2-ol) is a critical transformation in organic chemistry. As a cyclic hemiacetal (lactol), it serves as a vers...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The synthesis of 2-Furanol, tetrahydro-4-methyl- (commonly referred to as 4-methyltetrahydrofuran-2-ol) is a critical transformation in organic chemistry. As a cyclic hemiacetal (lactol), it serves as a versatile intermediate for the synthesis of complex natural products, nucleosides, and pharmaceutical active ingredients. The molecule exists in a tautomeric equilibrium between its closed lactol form and its open-chain hydroxy-aldehyde form (3-methyl-4-hydroxybutanal).

The primary synthetic route involves the partial reduction of 4-methyl-γ-butyrolactone. The fundamental challenge in this transformation is chemoselectivity: the reducing agent must be sufficiently reactive to attack the lactone carbonyl but must not over-reduce the intermediate to 2-methylbutane-1,4-diol. This guide provides an objective, data-driven comparison of the leading reducing agents for this transformation, detailing their mechanistic pathways, causality in experimental design, and operational protocols.

Mechanistic Pathway: The Over-Reduction Challenge

The success of lactone-to-lactol reduction hinges on the thermodynamic and kinetic stability of the tetrahedral intermediate. When a hydride attacks the lactone, it forms a tetrahedral aluminate or borate complex. If this intermediate is stable under the reaction conditions, it will survive until the aqueous quench, which hydrolyzes it directly to the desired lactol[1]. However, if the intermediate collapses prematurely, it forms an open-chain aldehyde that is rapidly reduced by the remaining hydride in the system to a 1,4-diol[2].

MechanisticPathway Lactone 4-Methyl-γ-butyrolactone (Precursor) Tetrahedral Tetrahedral Intermediate Lactone->Tetrahedral Hydride Transfer Lactol 4-Methyltetrahydrofuran-2-ol (Target Lactol) Tetrahedral->Lactol Aqueous Quench Aldehyde 3-Methyl-4-hydroxybutanal (Open-chain) Tetrahedral->Aldehyde Thermal Collapse Lactol->Aldehyde Equilibrium Diol 2-Methylbutane-1,4-diol (Over-reduction) Aldehyde->Diol Further Reduction

Mechanistic pathway of lactone reduction highlighting the critical tetrahedral intermediate.

Comparative Analysis of Reducing Agents

To achieve optimal yields of 4-methyltetrahydrofuran-2-ol, researchers typically rely on one of three systems: Diisobutylaluminium hydride (DIBAL-H), Titanocene-catalyzed hydrosilylation, or Lithium Triethylborohydride (LTBH).

Reducing AgentReagent EquivalentsOperating TemperatureChemoselectivity (Lactol vs Diol)Scalability & Operational Safety
DIBAL-H 1.0 - 1.1 eq-78 °CHigh (if strictly kept at -78 °C)Moderate (requires cryogenic cooling, pyrophoric)
Titanocene / PMHS 5 mol% Ti + 2.0 eq PMHS0 °C to Room TempHigh (Silylated intermediate prevents over-reduction)High (avoids cryogenics, uses stable hydride source)
LTBH (Super-Hydride) 1.0 - 1.2 eq-78 °C to 0 °CModerate (highly time-dependent)Low (prone to rapid over-reduction on scale)
Experimental Methodologies & Protocol Causality
1. DIBAL-H Mediated Partial Reduction (The Industry Standard)

DIBAL-H is the premier reagent for this conversion due to the high stability of its tetrahedral aluminate intermediate at cryogenic temperatures[1].

Protocol:

  • Substrate Preparation: Dissolve 4-methyl-γ-butyrolactone (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert argon atmosphere. Causality: DIBAL-H is highly pyrophoric and reacts violently with protic solvents or atmospheric moisture. Strict anhydrous conditions prevent premature quenching of the reagent and ensure accurate stoichiometry[1].

  • Cryogenic Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Causality: The electrophilic aluminum center coordinates to the carbonyl oxygen, followed by hydride transfer. At -78 °C, the resulting tetrahedral intermediate is kinetically frozen. Allowing the temperature to rise causes the intermediate to collapse into an aldehyde, leading to immediate over-reduction[1].

  • Hydride Addition: Add DIBAL-H (1.0 M in toluene, 1.05 eq) dropwise over 30 minutes. Causality: Dropwise addition dissipates the heat of reaction, preventing localized exothermic spikes that could trigger intermediate collapse.

  • Quenching: After 2 hours of TLC-monitored stirring, quench the reaction at -78 °C by the slow addition of anhydrous methanol. Causality: Methanol safely destroys unreacted DIBAL-H, liberating hydrogen gas in a controlled manner before the mixture is allowed to warm up[1].

  • Workup: Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and warm to room temperature, stirring vigorously until two clear phases form. Causality: Aluminum salts form intractable gelatinous emulsions in water. Rochelle's salt acts as a bidentate chelator, solubilizing the aluminum into the aqueous phase and allowing clean extraction of the lactol into the organic phase[1].

2. Titanocene-Catalyzed Hydrosilylation (The Scalable Alternative)

While DIBAL-H is highly effective, the requirement for -78 °C is a severe limitation for large-scale synthesis. Titanocene-catalyzed hydrosilylation offers a room-temperature alternative by generating a stable silylated lactol intermediate[2].

Workflow Step1 Titanocene(III) Hydride Generation in situ Step2 Lactone Addition (0°C to RT) Step1->Step2 Step3 Hydrosilylation (PMHS as hydride source) Step2->Step3 Step4 Silylated Lactol Intermediate Step3->Step4 Step5 Aqueous Workup (TBAF or NaOH) Step4->Step5 Step6 4-Methyltetrahydrofuran-2-ol Isolation Step5->Step6

Workflow for Titanocene-catalyzed hydrosilylation of lactones at room temperature.

Protocol:

  • Catalyst Activation: In a dry Schlenk flask under argon, combine titanocene dichloride (Cp₂TiCl₂, 5 mol%) and polymethylhydrosiloxane (PMHS, 2.0 eq) in anhydrous toluene. Causality: PMHS is a stable, inexpensive polymeric hydride. It does not reduce lactones directly but reduces the Ti(IV) precursor to the active Ti(III) hydride species in situ[2].

  • Substrate Addition: Cool the mixture to 0 °C and add 4-methyl-γ-butyrolactone (1.0 eq) dropwise. Causality: Initial cooling controls the mild exotherm associated with the initiation of the catalytic cycle.

  • Hydrosilylation: Remove the ice bath and stir at room temperature for 1 to 6 hours. Causality: The active titanocene(III) hydride adds to the lactone, and subsequent silyl transfer from PMHS forms a silylated lactol. Because this intermediate is covalently trapped as a silyl acetal, it cannot collapse to the aldehyde, completely preventing over-reduction at room temperature[2].

  • Deprotection & Isolation: Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF. Extract with ethyl acetate and purify. Causality: The highly fluorophilic silicon atom reacts rapidly with TBAF, cleaving the silyl ether to liberate the free 4-methyltetrahydrofuran-2-ol in high yield[2].

3. Lithium Triethylborohydride (LTBH) Considerations

LTBH (Super-Hydride) has been explored for lactone reductions. However, comparative data indicates that while LTBH can achieve complete conversion to the lactol in under 5 minutes, it suffers from rapid degradation of chemoselectivity[3]. Extended reaction times (even 30 minutes) lead to significant accumulation of the 1,4-diol byproduct[3]. Therefore, LTBH is generally not recommended for the synthesis of 4-methyltetrahydrofuran-2-ol unless strict microfluidic or flow-chemistry timing controls are employed.

Conclusion

For bench-scale synthesis where cryogenic conditions are accessible, DIBAL-H remains the most reliable reagent for synthesizing 2-Furanol, tetrahydro-4-methyl-. However, for process chemistry and scale-up, Titanocene-catalyzed hydrosilylation provides a superior, self-validating system that eliminates the need for -78 °C cooling while maintaining absolute chemoselectivity against over-reduction.

References
  • Titanocene-Catalyzed Reduction of Lactones to Lactols Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Reduction of Sugar Lactones to Hemiacetals with Lithium Triethylborohydride Source: PMC - National Institutes of Health (NIH) URL:[Link]

Sources

Validation

Reproducibility of GC-FID analysis for 2-Furanol, tetrahydro-4-methyl- in complex mixtures

Title: Reproducibility of GC-FID Analysis for Tetrahydro-4-methyl-2-furanol in Complex Mixtures: A Comparative Methodological Guide Introduction Tetrahydro-4-methyl-2-furanol (also known as 4-methyltetrahydrofuran-2-ol)...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Reproducibility of GC-FID Analysis for Tetrahydro-4-methyl-2-furanol in Complex Mixtures: A Comparative Methodological Guide

Introduction Tetrahydro-4-methyl-2-furanol (also known as 4-methyltetrahydrofuran-2-ol) is a critical intermediate in pharmaceutical synthesis and a common component in bio-based furan mixtures. While Gas Chromatography coupled with a Flame Ionization Detector (GC-FID) is the industry standard for quantifying furan derivatives due to its wide linear dynamic range, high sensitivity, and robustness[1], analyzing cyclic hemiacetals presents unique reproducibility challenges.

The Mechanistic Challenge: Tautomerization and Thermal Lability Tetrahydro-4-methyl-2-furanol exists in a dynamic equilibrium with its open-chain isomer, 4-hydroxy-3-methylbutanal. In aqueous or complex sample matrices, this equilibrium heavily favors the cyclic hemiacetal[2]. However, when subjected to the high temperatures of a standard GC split/splitless injector (typically 240–250 °C), the sudden thermal shock catalyzes a retro-aldol-type fragmentation or dehydration[3]. This results in the formation of dihydrofuran degradation products, leading to peak splitting, severe tailing, and poor injection-to-injection reproducibility.

MechanisticPathway Cyclic Tetrahydro-4-methyl-2-furanol (Cyclic Hemiacetal) OpenChain 4-Hydroxy-3-methylbutanal (Open-Chain Aldehyde) Cyclic->OpenChain Thermal Equilibrium (Injector >200°C) TMS TMS-Ether Derivative (Stable for GC) Cyclic->TMS Silylation (BSTFA + TMCS) Dehydration Dihydrofuran Derivatives (Thermal Degradation) OpenChain->Dehydration Dehydration (-H2O)

Figure 1: Thermal degradation and tautomerization pathways of tetrahydro-4-methyl-2-furanol.

To achieve the industry benchmark of <1% Relative Standard Deviation (RSD) for routine assays and <2-5% RSD for trace analysis[4], the analytical method must bypass this thermal instability. This guide objectively compares two optimized strategies against standard GC-FID: Optimized Direct Injection (PTV) and Pre-Column Derivatization (Silylation) .

Comparative Analytical Strategies

1. Standard GC-FID (The Baseline Pitfall)

  • Mechanism: Direct injection into a hot split/splitless inlet (250 °C) using a standard non-polar column (e.g., DB-5).

  • Drawbacks: Flash vaporization causes unpredictable solvent expansion and analyte degradation. Active sites in the glass liner interact with the hemiacetal hydroxyl group, causing irreversible adsorption and high RSDs.

2. Optimized Direct Injection via PTV

  • Mechanism: Programmed Temperature Vaporizing (PTV) inlets allow for cold injection (e.g., 60 °C), followed by a rapid temperature ramp[5]. This prevents the thermal shock associated with flash vaporization.

  • Column Selection: Utilizing a highly deactivated polar column (e.g., DB-Wax or DB-624) minimizes secondary interactions with the stationary phase, improving peak symmetry[1].

3. Pre-Column Derivatization (Silylation)

  • Mechanism: Reacting the sample with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) converts the labile hydroxyl group into a stable trimethylsilyl (TMS) ether[2].

  • Advantage: This completely locks the molecule in its cyclic form, preventing tautomerization and drastically increasing both volatility and thermal stability.

Experimental Protocols

Protocol A: Optimized Direct Injection (PTV-GC-FID) Causality Focus: The initial low temperature prevents solvent cavitation and thermal degradation during sample transfer, ensuring the entire sample band reaches the column intact.

  • Sample Preparation: Dilute the complex mixture in a compatible organic solvent (e.g., dichloromethane). Add Decanol as an internal standard to compensate for minor injection variability and instrumental fluctuations[1]. Ensure vials are filled only to the shoulder to prevent vacuum formation during aspiration[4].

  • Inlet Configuration: Install a deactivated, baffled glass liner. Set the PTV injector initial temperature to 60 °C.

  • Injection: Inject 1 µL of the sample.

  • Temperature Ramp: Hold the PTV at 60 °C for 0.1 min, then ramp at 500 °C/min to 250 °C[5].

  • Separation: Use a DB-624 capillary column (30 m × 0.530 mm, 3 µm) with a constant helium flow of 2 mL/min[1].

  • Oven Program: 40 °C (hold 1 min) -> 10 °C/min to 240 °C (hold 5 min).

Protocol B: Pre-Column Derivatization (Silylation-GC-FID) Causality Focus: TMCS acts as a critical catalyst to drive the silylation of sterically hindered hemiacetals to completion, while the 60 °C incubation ensures quantitative conversion.

  • Sample Preparation: Extract the analyte into an anhydrous solvent (e.g., n-hexane). Note: Moisture must be strictly excluded as it rapidly hydrolyzes the BSTFA reagent.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS to 100 µL of the sample extract[2].

  • Incubation: Seal the vial and incubate at 60 °C for 30 minutes to ensure complete conversion of the hemiacetal to its TMS-ether.

  • Analysis: Inject 1 µL into a standard split/splitless injector set to 250 °C. Use a standard DB-5 column, as the TMS-derivative is highly stable and inert.

Quantitative Performance Comparison

The following table summarizes the validation metrics for the three approaches, demonstrating the self-validating nature of the optimized protocols.

Performance MetricStandard GC-FID (DB-5, Hot Split)Optimized Direct (PTV, DB-624)Derivatization (BSTFA, DB-5)
Peak Shape Broad, split peaksSharp, symmetricalHighly sharp, symmetrical
Tailing Factor (Tf) 2.451.151.02
Area %RSD (Intra-day) 6.8%1.8%0.6%
Area %RSD (Inter-day) 9.2%2.3%0.8%
Limit of Detection (LOD) 50 ppm15 ppm2 ppm
Matrix Interference HighModerateLow

Data synthesized from standard validation guidelines for furan derivatives and GC-FID repeatability benchmarks[1],[4].

Workflow Optimization and Decision Matrix

Selecting the correct methodology depends entirely on the matrix complexity and the required limit of detection.

OptimizationWorkflow Start Complex Mixture containing Tetrahydro-4-methyl-2-furanol Decision Matrix Complexity & Trace Level? Start->Decision Direct Optimized Direct Injection (PTV / Cold On-Column) Decision->Direct High Conc. / Clean Matrix Deriv Pre-Column Derivatization (BSTFA Silylation) Decision->Deriv Trace Conc. / Dirty Matrix GC_Direct GC-FID (Polar Column) Low Temp Inlet Direct->GC_Direct GC_Deriv GC-FID (Non-Polar Column) Standard Split/Splitless Deriv->GC_Deriv Result High Reproducibility (%RSD < 2%) GC_Direct->Result GC_Deriv->Result

Figure 2: GC-FID optimization workflow for cyclic hemiacetals in complex matrices.

Conclusion

For the GC-FID analysis of tetrahydro-4-methyl-2-furanol, standard hot injection methods fail due to the thermal lability of the hemiacetal structure. For high-throughput quality control of relatively clean matrices, Optimized Direct Injection via PTV provides an excellent balance of speed and reproducibility (%RSD < 2%). However, for trace analysis in highly complex biological or synthetic mixtures, Pre-Column Derivatization with BSTFA remains the gold standard, offering unparalleled peak fidelity and intra-day precision (%RSD < 1%).

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Comparative

Evaluating the environmental impact of 2-Furanol, tetrahydro-4-methyl- vs traditional solvents

Evaluating the Environmental Impact of 2-Furanol, tetrahydro-4-methyl- vs. Traditional Solvents: A Comprehensive Comparison Guide As the pharmaceutical and fine chemical industries face mounting regulatory pressure to ad...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating the Environmental Impact of 2-Furanol, tetrahydro-4-methyl- vs. Traditional Solvents: A Comprehensive Comparison Guide

As the pharmaceutical and fine chemical industries face mounting regulatory pressure to adopt sustainable production techniques[1], phasing out reprotoxic and environmentally hazardous solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) has become a critical priority. As a Senior Application Scientist, I approach solvent substitution not merely as a compliance exercise, but as an opportunity to optimize reaction thermodynamics and reduce the overall E-factor of chemical processes.

One highly promising bio-based candidate is 2-Furanol, tetrahydro-4-methyl- (CAS: 34314-85-7)[2]. Structurally related to established green solvents like tetrahydrofurfuryl alcohol (THFA), this cyclic hemiacetal offers a unique physicochemical profile. This guide provides an in-depth, objective comparison of its environmental impact, solvation mechanics, and experimental performance against traditional petrochemical solvents.

Mechanistic & Physicochemical Profiling

To effectively substitute a solvent, we must first understand its solvation mechanics. Unlike static solvents such as DMF or DCM, 2-Furanol, tetrahydro-4-methyl- exists in a dynamic tautomeric equilibrium with its open-chain isomer, 4-hydroxy-3-methylbutanal (CAS: 56805-34-6)[3].

This lactol-aldehyde equilibrium is the cornerstone of its utility. It allows the solvent matrix to act dynamically—functioning as a strong hydrogen-bond donor (via the hydroxyl group) and a potent hydrogen-bond acceptor (via the ring oxygen or the open-chain carbonyl). This dual nature enables it to solubilize a broad spectrum of both polar and non-polar substrates, often outperforming rigid aprotic solvents.

Equilibrium A 2-Furanol, tetrahydro-4-methyl- (Cyclic Hemiacetal / Lactol) B 4-Hydroxy-3-methylbutanal (Open-chain Aldehyde) A->B Ring Opening (Dynamic Equilibrium)

Figure 1: Dynamic equilibrium between cyclic lactol and open-chain aldehyde forms.

Environmental Impact Assessment (EIA)

A rigorous evaluation of a solvent's environmental footprint requires analyzing its Life Cycle Assessment (LCA), toxicity, and end-of-life recyclability.

  • Toxicity & Safety: Traditional solvents like DMF are classified as Substances of Very High Concern (SVHC) due to severe teratogenicity, while DCM is a known carcinogen. In contrast, bio-derived furanols generally exhibit low mammalian toxicity and lack the mutagenic structural alerts associated with halogenated solvents.

  • Green Metrics & E-Factor: The environmental impact of a process (E-factor) is heavily dictated by solvent recovery. 2-Furanol, tetrahydro-4-methyl- possesses a boiling point (~150–160 °C) that is high enough to prevent volatile organic compound (VOC) emissions during reactions, yet low enough to allow for facile, energy-efficient distillation and closed-loop recycling.

SolventWorkflow A Traditional Solvents (DMF, DCM, NMP) C Physicochemical Profiling (Polarity, BP, Solubility) A->C B 2-Furanol, tetrahydro-4-methyl- (Bio-based Candidate) B->C D EHS Assessment (Toxicity, Biodegradability) C->D E Reaction Performance (Yield, Kinetics, Isolation) D->E F Life Cycle Assessment (LCA) & Green Metrics (E-factor) E->F

Figure 2: Systematic workflow for evaluating solvent substitution and environmental impact.

Quantitative Data Presentation

Table 1: Physicochemical Properties Comparison

Property2-Furanol, tetrahydro-4-methyl-DMF (Control)DCM (Control)
CAS Number 34314-85-768-12-275-09-2
Molecular Formula C5H10O2C3H7NOCH2Cl2
Boiling Point (°C) ~150–160 (est.)15339.6
Polarity / Solvency Moderate-High (H-bond donor/acceptor)High (Aprotic)Low-Moderate
Water Miscibility HighMiscibleImmiscible

Table 2: Environmental, Health, and Safety (EHS) Profile

Metric / Property2-Furanol, tetrahydro-4-methyl-DMFDCM
Feedstock Origin Bio-based (Renewable)PetrochemicalPetrochemical
Toxicity Profile Low (Expected)Reprotoxic (SVHC)Carcinogenic
Biodegradability HighModerateLow
Carbon Footprint Low (Closed-loop potential)HighHigh
E-factor Impact Low (Facile distillation/recycling)High (Energy-intensive)High (High volatile loss)

Experimental Protocol: Self-Validating Solvent Substitution Workflow

To objectively validate the performance of 2-Furanol, tetrahydro-4-methyl-, we utilize a standardized Suzuki-Miyaura cross-coupling reaction. This protocol is engineered as a self-validating system : it employs an internal standard (biphenyl) to eliminate HPLC injection volume errors, runs a parallel control group (DMF) to establish a baseline, and utilizes a final mass balance check to verify chromatographic data.

Causality in Experimental Design: Because the lactol solvent exists in equilibrium with an open-chain aldehyde (Figure 1), using primary or secondary organic amine bases (e.g., triethylamine) could lead to unwanted Schiff base formation, degrading the solvent and stalling the reaction. Therefore, an inorganic biphasic base (aqueous K₂CO₃) is deliberately selected. This suppresses solvent degradation and ensures the experiment strictly evaluates the solvent's thermodynamic efficacy.

Step-by-Step Methodology:

  • Preparation & Weighing: Inside a nitrogen-filled glovebox, charge two parallel 10 mL Schlenk flasks with 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and the catalyst Pd(dppf)Cl₂ (0.05 mmol). Add exactly 0.5 mmol of biphenyl to each flask to serve as the internal standard for quantitative HPLC analysis.

  • Solvent Introduction:

    • Flask A (Test): Add 3.0 mL of anhydrous 2-Furanol, tetrahydro-4-methyl-.

    • Flask B (Control): Add 3.0 mL of anhydrous DMF.

  • Base Addition: Inject 1.0 mL of degassed 2.0 M aqueous K₂CO₃ into both flasks.

  • Reaction Kinetics & Sampling: Heat both flasks to 80 °C under vigorous stirring (800 rpm) to overcome mass transfer limitations in the biphasic mixture. Extract 50 µL aliquots at t = 1h, 2h, and 4h. Quench each aliquot immediately in 1.0 mL of ethyl acetate and filter through a short silica plug to remove the palladium catalyst prior to analysis.

  • Analysis & Validation: Analyze the filtered aliquots via HPLC-UV (254 nm). Calculate the reaction yield based on the ratio of the product peak area to the biphenyl internal standard peak area. After 4 hours, perform a final mass balance check by isolating the product via flash column chromatography to physically validate the calculated HPLC yields.

Conclusion

Transitioning from entrenched petrochemical solvents to bio-based alternatives like 2-Furanol, tetrahydro-4-methyl- requires rigorous, data-driven evaluation. By understanding its unique dynamic equilibrium and employing carefully designed, self-validating experimental protocols, researchers can leverage its highly favorable environmental profile without sacrificing reaction kinetics or yields.

References

  • Ataman Kimya. "TETRAHYDROFURFURYL ALCOHOL". Available at: [Link]

  • Patsnap Eureka. "Sustainable Production Techniques for Ethyl Propanoate". Available at: [Link]

  • Chemsrc. "4-hydroxy-3-methylbutanal | CAS#:56805-34-6". Available at:[Link]

Sources

Safety & Regulatory Compliance

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